UNC2250

Catalog No.
S547974
CAS No.
M.F
C24H36N6O2
M. Wt
440.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNC2250

Product Name

UNC2250

IUPAC Name

4-[[2-(butylamino)-5-[5-(morpholin-4-ylmethyl)pyridin-2-yl]pyrimidin-4-yl]amino]cyclohexan-1-ol

Molecular Formula

C24H36N6O2

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C24H36N6O2/c1-2-3-10-25-24-27-16-21(23(29-24)28-19-5-7-20(31)8-6-19)22-9-4-18(15-26-22)17-30-11-13-32-14-12-30/h4,9,15-16,19-20,31H,2-3,5-8,10-14,17H2,1H3,(H2,25,27,28,29)

InChI Key

HSYSSKFCQHXOBP-UHFFFAOYSA-N

SMILES

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C3=NC=C(C=C3)CN4CCOCC4

solubility

Soluble in DMSO, not in water

Synonyms

UNC2250, UNC-2250, UNC 2250

Canonical SMILES

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C3=NC=C(C=C3)CN4CCOCC4

The exact mass of the compound (1R,4r)-4-((2-(butylamino)-5-(5-(morpholinomethyl)pyridin-2-yl)pyrimidin-4-yl)amino)cyclohexanol is 440.28997 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Compound Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

UNC2250 is a potent and highly selective inhibitor of the Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases [1] [2].

  • Primary Target: MerTK (IC₅₀ = 1.7 nM) [3] [4] [2].
  • Selectivity: It exhibits significant selectivity over the closely related TAM kinases, showing approximately 160-fold selectivity against Axl (IC₅₀ = 270 nM) and 60-fold selectivity against Tyro3 (IC₅₀ = 100 nM) [3] [4] [5]. It also shows no significant activity against a panel of 30 other kinases [5] [2].
  • Mechanism: It functions as a competitive ATP inhibitor, blocking MerTK autophosphorylation and subsequent activation of its downstream signaling pathways [6]. In cellular assays, it inhibits ligand-dependent phosphorylation of MerTK with an IC₅₀ of 9.8 nM in 697 B-cell acute lymphoblastic leukemia (B-ALL) cells [3] [4] [7].

The following diagram illustrates the mechanism of action of this compound and its downstream effects:

G Ligand Ligand (e.g., Gas6) MERTK MerTK Receptor Ligand->MERTK Binding Downstream Downstream Pathways (PI3K/AKT, MAPK, STAT6) MERTK->Downstream Activation (Phosphorylation) Inhibitor This compound Inhibitor->MERTK Inhibition Effects Cellular Effects Downstream->Effects

MerTK Signaling Inhibition by this compound

Key Quantitative Data and Properties

Table 1: Kinase Inhibition Profile of this compound

Kinase Target IC₅₀ Value Selectivity vs. Mer
Mer 1.7 nM -
Tyro3 100 nM 60-fold
Axl 270 nM 160-fold

Table 2: Cellular & In Vivo Pharmacological Data

Parameter Value / Effect Experimental Context
Cellular Mer p-IC₅₀ 9.8 nM 697 B-ALL cells (1h treatment) [3] [4]
Anti-proliferative Effect IC₅₀ = 100 nM Colo699 NSCLC cells (colony formation) [4] [1]
Anti-proliferative Effect 36% inhibition at 100 nM BT-12 rhabdoid tumor cells (colony formation) [1]
Apoptosis Induction Increased Bax, cleaved caspase-3, PARP; Decreased Bcl-2, Mcl-1, Bcl-xL MCL cell lines [6]
Cell Cycle Arrest G2/M phase arrest MCL cell lines [6]
In Vivo PK Moderate half-life, reasonable oral bioavailability [8] [7] [2] Mouse model

Table 3: Physicochemical and Handling Information

Property Specification
Molecular Formula C₂₄H₃₆N₆O₂ [8] [3] [7]
Molecular Weight 440.58 g/mol [8] [3] [7]
CAS Number 1493694-70-4 [8] [3] [1]
Purity ≥98% (HPLC) [1]
Solubility ~2-25 mg/mL in DMSO (clear solution, may require warming) [8] [1] [5]
Storage -20°C [3] [5]

Experimental Protocols

The following methodologies are commonly used to evaluate the activity of this compound in biochemical and cellular settings.

Biochemical Kinase Activity Assay (Microfluidic Capillary Electrophoresis - MCE)

This protocol is used to determine the IC₅₀ values against purified kinases [8] [4] [7].

  • Reaction Mixture: A 50 μL final volume containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1.0 mM DTT, 0.01% Triton X-100, 0.1% BSA, 1.0 μM fluorescent substrate, and ATP at the Kₘ for the specific kinase.
  • Inhibition: The reaction is conducted in the presence of the inhibitor (this compound) or vehicle control.
  • Termination: The reaction is stopped by adding 20 μL of 70 mM EDTA.
  • Incubation: The mixture is incubated for 180 minutes.
  • Analysis: Phosphorylated and unphosphorylated substrate peptides are separated using a LabChip EZ Reader equipped with a 12-sipper chip, with data analyzed using the accompanying software.
Cell-Based Mer Phosphorylation Assay

This protocol measures the inhibition of MerTK phosphorylation in whole cells [3] [4].

  • Cell Line: 697 B-ALL cells.
  • Treatment: Cells are treated with a concentration gradient of this compound (e.g., 5-500 nM) or vehicle for 1 hour.
  • Lysis: Cell lysates are prepared after the treatment period.
  • Detection: Phospho-MerTK levels are detected and quantified using western blot analysis.
  • Data Analysis: IC₅₀ values are calculated from the dose-response data.
Soft Agar Colony Formation Assay

This protocol assesses the compound's ability to inhibit anchorage-independent growth, a hallmark of cellular transformation [8] [4] [7].

  • For BT-12 rhabdoid tumor cells:
    • Culture Setup: 10,000 cells are cultured in 2.0 mL of 0.35% soft agar containing 0.5x RPMI medium, 7.5% FBS, and the indicated concentrations of this compound or DMSO vehicle.
    • Overlay: The culture is overlaid with 0.5 mL of 1x RPMI medium containing 15% FBS and the corresponding concentration of inhibitor or vehicle.
    • Maintenance: Medium and inhibitor are refreshed twice per week.
    • Endpoint: After 3 weeks, colonies are stained with thiazolyl blue tetrazolium bromide and counted.
  • For Colo699 NSCLC cells:
    • Culture Setup: 15,000 cells are cultured in 1.5 mL of 0.35% soft agar containing 1x RPMI medium and 10% FBS.
    • Overlay: The culture is overlaid with 2.0 mL of 1x RPMI medium containing 10% FBS and the indicated concentrations of this compound or vehicle.
    • Maintenance: Medium and inhibitor are refreshed three times per week.
    • Endpoint: After 2 weeks, colonies are stained with nitrotetrazolium blue chloride and counted.

Research Applications and Biological Evidence

This compound has demonstrated efficacy across various cancer models:

  • Mantle Cell Lymphoma (MCL): In vitro, this compound decreased proliferation, invasion, and migration of MCL cells, induced G2/M phase arrest and apoptosis, and sensitized cells to chemotherapeutic agents like vincristine and doxorubicin [6]. In vivo, it delayed disease progression in MCL-cell-derived xenograft models [6].
  • Leukemia and Solid Tumors: It inhibits Mer phosphorylation in B-ALL and colony formation in rhabdoid tumor and non-small cell lung cancer (NSCLC) cell lines [8] [4].
  • Inflammatory Disease: It was reported to reduce mortality in a murine LPS-induced acute lung injury model [1].

References

Comprehensive Technical Guide: Mer Receptor Tyrosine Kinase Inhibitor Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mer Receptor Tyrosine Kinase (MerTK) Biology and Signaling

Mer receptor tyrosine kinase (MerTK), also known as c-Mer, is a member of the TAM family of receptor tyrosine kinases (RTKs) that includes Tyro3, Axl, and MerTK. These receptors share a conserved structural architecture consisting of an extracellular domain with two immunoglobulin-like motifs and two fibronectin type III repeats, a single transmembrane domain, and an intracellular tyrosine kinase domain containing the characteristic KWIAIES sequence that defines the TAM family [1] [2]. MerTK was initially discovered during a search for novel tyrosine kinases expressed in human B-lymphoblastoid cells, with the gene located on chromosome 2q14.1 [1]. Unlike many RTKs that are widely expressed, MerTK demonstrates a more restricted expression pattern primarily in cells of monocytic/myeloid origin, epithelial tissues, and reproductive organs, with minimal expression in normal resting T and B lymphocytes [1].

The physiological functions of MerTK are diverse and crucial for maintaining tissue homeostasis. One of its best-characterized roles is in efferocytosis, the process by which apoptotic cells are cleared by phagocytes. MerTK recognizes apoptotic cells through bridging ligands Gas6 (Growth arrest-specific protein 6) and Protein S (PROS1) that bind both to externalized phosphatidylserine on apoptotic cells and to the extracellular domain of MerTK [1] [3]. This ligand binding induces receptor dimerization, autophosphorylation of specific tyrosine residues in the intracellular activation loop (Y749, Y753, Y754), and initiation of downstream signaling cascades [2]. Beyond efferocytosis, MerTK functions as an innate immune checkpoint that dampens inflammatory cytokine production, with Mertk-/- mice exhibiting a hyperinflammatory phenotype and increased sensitivity to endotoxin challenge [1]. In the retina, MerTK is essential for the daily phagocytosis of photoreceptor outer segments by retinal pigment epithelial cells, with mutations leading to retinitis pigmentosa and blindness in both animal models and humans [1].

Therapeutic Rationale for Targeting MerTK in Human Diseases

MerTK Dysregulation in Human Cancers

MerTK undergoes ectopic expression in a substantial proportion of hematological and solid malignancies, making it an attractive therapeutic target. In acute leukemias, MerTK is expressed in 30-50% of acute lymphoblastic leukemias (ALL) and over 80% of acute myeloid leukemias (AML) [4] [1]. Within ALL subtypes, MerTK expression is most prevalent in early T-cell ALL, while in AML, it is frequently expressed in minimally differentiated (M0) subtypes [4]. Among solid tumors, MerTK is overexpressed in approximately 69% of non-small cell lung cancers (NSCLC), as well as in melanoma, glioblastoma, and breast cancer [5] [6]. This aberrant expression is clinically significant, as Gas6, the primary MerTK ligand, has been associated with poor prognosis in AML patients [4].

The oncogenic signaling networks mediated by MerTK contribute to multiple aspects of tumor pathogenesis. Upon activation by Gas6, MerTK initiates several downstream pathways that promote tumor cell survival and proliferation, including PI3K/AKT, MEK/ERK, SRC family kinases, and JAK/STAT signaling [7] [4]. Additionally, MerTK activation enhances resistance to conventional chemotherapeutic agents and targeted therapies through upregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL [4] [5]. In the tumor microenvironment, MerTK expression on myeloid cells contributes to an immunosuppressive milieu by dampening pro-inflammatory cytokine production, further facilitating tumor immune evasion [1].

MerTK in Non-Malignant Diseases

Beyond oncology, MerTK inhibition has demonstrated potential therapeutic benefits in non-malignant conditions, particularly in thrombotic disorders. Gas6/MerTK signaling plays a crucial role in platelet activation and thrombus stabilization through activation of the αIIbβ3 integrin [7] [3]. Genetic deficiency or pharmacological inhibition of MerTK protects against thrombosis in murine models without significantly prolonging bleeding times, suggesting a potentially superior safety profile compared to current antiplatelet therapies [7]. This unique attribute positions MerTK inhibitors as promising candidates for antithrombotic therapy with potentially reduced hemorrhagic complications.

MerTK Inhibitor Development: UNC2025 as a Case Study

Pharmacological Profile and Optimization

UNC2025 represents a advanced small-molecule inhibitor targeting MerTK with optimized drug-like properties. Developed through sequential modification of the earlier compound UNC1062, UNC2025 features a pyrrolo[2,3-d]pyrimidine scaffold that significantly improves solubility and oral bioavailability compared to its predecessor [8]. This compound demonstrates potent enzymatic inhibition against MerTK with a Ki value of 0.16 nM and an IC50 of 2.7 nM in cell-based assays [4]. UNC2025 also exhibits strong activity against FLT3 (Fms-like tyrosine kinase 3), another important therapeutic target in acute leukemias, with an IC50 of 0.69 nM [8].

The pharmacokinetic properties of UNC2025 have been carefully optimized for in vivo efficacy studies. The compound demonstrates low clearance, a 3.8-hour half-life in mice, and 100% oral bioavailability with high solubility in saline formulations [4]. These favorable pharmacokinetic characteristics enable UNC2025 to effectively inhibit MerTK phosphorylation in bone marrow leukemic blasts for up to 24 hours following oral administration, making it suitable for once-daily dosing in preclinical models [4] [8].

Kinase Selectivity Profile

The selectivity of UNC2025 has been rigorously assessed against panels of over 300 kinases. The compound demonstrates >45-fold selectivity for MerTK compared to Axl, the next most potently inhibited TAM family member (Ki = 13.3 nM, IC50 = 122 nM) [4]. Only 66 of 305 kinases tested were inhibited by >50% at concentrations exceeding 100-fold the MerTK IC50, indicating a pharmacologically useful selectivity profile [4] [8]. This selectivity is crucial for attributing observed phenotypic effects specifically to MerTK inhibition rather than off-target kinase effects.

Table 1: Kinase Inhibition Profile of UNC2025

Kinase Target Ki Value (nM) Cellular IC50 (nM) Selectivity Ratio (vs. MerTK)
MerTK 0.16 2.7 1.0
FLT3 N/A 0.69 ~0.3 (more potent)
Axl 13.3 122 ~45
Tyro3 N/A 37 ~14

Experimental Models and Methodologies for Evaluating MerTK Inhibition

In Vitro Assessment of MerTK Inhibitors

Cell line models expressing MerTK provide essential tools for initial compound evaluation. For hematological malignancies, B-ALL (697), T-ALL (Jurkat), and AML (Kasumi-1, NOMO-1) cell lines are commonly used, while for solid tumors, NSCLC (A549, H460), melanoma, and breast cancer lines have been employed [4] [5]. These models should be validated for MerTK expression via immunoblotting or flow cytometry before use in inhibition studies.

The key methodological approaches for in vitro assessment include:

  • Phospho-MerTK Analysis: Cells are treated with UNC2025 or vehicle for 1 hour, followed by lysis and immunoblotting with anti-phospho-MerTK antibodies. Alternatively, MERTK can be immunoprecipitated from pervanadate-treated cells to detect phosphorylated MERTK [4].
  • Downstream Signaling Assessment: Following UNC2025 treatment (typically 1 hour), cell lysates are analyzed by immunoblotting for phosphorylation of key signaling nodes including AKT (Ser473), ERK1/2 (Thr202/Tyr204), STAT6 (Tyr641), and SRC family kinases [7] [4].
  • Viability and Apoptosis Assays: Cells are cultured with graded concentrations of UNC2025 for 24-72 hours. Apoptosis is quantified using flow cytometry after staining with YO-PRO-1 iodide and propidium iodide to distinguish early apoptotic (YO-PRO-1+/PI-) and late apoptotic/necrotic cells (YO-PRO-1+/PI+) [4].
  • Colony Formation Assays: Leukemia cells are cultured in methylcellulose, while AML lines are plated in 0.35% Noble agar, both containing UNC2025 or vehicle. Colonies are counted after 7-14 days to assess long-term proliferative capacity [4].

Table 2: Key In Vitro Assays for MerTK Inhibitor Evaluation

Assay Type Key Readouts Treatment Duration Application
Phospho-MerTK immunoblot p-MerTK, total MerTK 1 hour Target engagement
Signaling pathway analysis p-AKT, p-ERK, p-STAT6, p-SRC 1-24 hours Downstream pathway modulation
Apoptosis assay YO-PRO-1/PI staining, caspase activation 6-48 hours Induction of cell death
Colony formation Number/size of colonies 7-14 days Long-term proliferative capacity
Combination studies CI values, enhanced apoptosis 24-72 hours Synergy with chemotherapeutics
In Vivo Evaluation Models

Leukemia xenograft models provide critical preclinical data for MerTK inhibitors. These typically involve intravenous injection of firefly luciferase-expressing leukemia cells (e.g., 697-luc B-ALL or NOMO-1 AML) into immunodeficient NSG or NSGS mice [4]. Following engraftment confirmation via bioluminescence imaging, mice are randomized to receive UNC2025 or vehicle control administered orally once daily at doses ranging from 30-100 mg/kg [4]. Key endpoints include serial bioluminescence imaging to quantify tumor burden, peripheral blood and bone marrow analysis for human CD45+ cells via flow cytometry, and overall survival monitoring.

Solid tumor models employ subcutaneous or orthotopic implantation of MerTK-expressing cancer cells (e.g., NSCLC, breast cancer) [5] [2]. UNC2025 treatment is typically initiated once tumors reach a measurable size (50-100 mm³), with tumor volume monitored regularly by caliper measurements. At study endpoint, tumors are harvested for immunohistochemical analysis of MerTK phosphorylation, cleaved caspase-3 (apoptosis), and Ki-67 (proliferation) [5].

Thrombosis models provide assessment of MerTK inhibition in non-malignant conditions. For arterial thrombosis, the Folts model or ferric chloride-induced carotid artery injury can be used, while pulmonary embolism models employ intravenous infusion of collagen/epinephrine to induce platelet aggregation [7]. Critically, tail bleeding time assays should be performed in parallel to evaluate potential hemorrhagic complications, with UNC2025 demonstrating no significant prolongation of bleeding times despite robust antithrombotic efficacy [7] [3].

Signaling Pathways and Experimental Workflows

The central signaling pathways affected by MerTK inhibition and key experimental workflows for compound evaluation can be visualized as follows:

MerTK_inhibition cluster_signaling MerTK Signaling Pathway cluster_experimental Experimental Evaluation Workflow cluster_inhibition Inhibition Outcomes Gas6 Gas6 MerTK MerTK Gas6->MerTK Binding Downstream Downstream MerTK->Downstream Phosphorylation Cellular Cellular Downstream->Cellular Activation InVitro InVitro Assessment Assessment InVitro->Assessment Target Engagement InVivo InVivo InVivo->Assessment Efficacy/Toxicity UNC2025 UNC2025 UNC2025->MerTK Inhibits Apoptosis Apoptosis UNC2025->Apoptosis Induces Reduced Reduced UNC2025->Reduced Decreases

MerTK Signaling and Inhibition Overview: This diagram illustrates the core MerTK signaling pathway, experimental evaluation approaches, and biological outcomes of pharmacological inhibition.

Clinical Translation and Combination Strategies

Potential Clinical Applications

The preclinical data supporting MerTK inhibition suggests several potential clinical applications. In acute leukemias, UNC2025 demonstrates broad activity across diverse genetic subtypes, with approximately 30% of primary patient samples (78 of 261 total) showing sensitivity to UNC2025 treatment [4]. Sensitive samples were most prevalent in AML, T-ALL, and minimally differentiated (M0) AML subsets [4]. In xenograft models, UNC2025 treatment resulted in significant therapeutic effects with dose-dependent decreases in tumor burden and consistent two-fold increases in median survival, irrespective of starting disease burden [4]. Notably, in a patient-derived AML xenograft model, UNC2025 monotherapy induced disease regression [4].

For solid tumors, MerTK inhibition has shown particular promise in NSCLC, where MerTK is overexpressed in 69% of tumors [5] [6]. shRNA-mediated Mer knockdown significantly reduced NSCLC colony formation and growth of subcutaneous xenografts in nude mice [5]. Similar effects were observed in breast cancer models, where MerTK inhibition blocked tumor growth and enhanced chemosensitivity [2].

In non-malignant diseases, UNC2025's robust antithrombotic efficacy without increased bleeding times positions it as a potential novel antiplatelet therapy [7] [3]. This represents a significant advantage over current P2Y12 antagonists like clopidogrel, which carry substantial bleeding risks.

Rational Combination Strategies

Multiple rational combination approaches have been explored preclinically:

  • Chemotherapy combinations: UNC2025 significantly increases sensitivity to methotrexate in vivo in leukemia models and enhances NSCLC chemosensitivity to multiple agents including cisplatin and taxanes [4] [5]. This suggests that MerTK-targeted therapy could allow for chemotherapy dose reduction while maintaining efficacy.
  • Dual TAM inhibition: Given the complementary roles of Mer and Axl in many cancers, dual inhibition strategies may provide enhanced efficacy. Axl inhibition more robustly improves chemosensitivity, while Mer inhibition more completely blocks tumor growth [5] [2].
  • ADP receptor antagonism: In antiplatelet applications, UNC2025 demonstrates synergistic effects with P2Y12 pathway antagonists, with greater than additive inhibition of platelet activation and thrombus formation [7] [3].
  • Immunotherapy combinations: As MerTK functions as an innate immune checkpoint, its inhibition may enhance response to immune checkpoint blockers in immunocompetent tumor models, though this approach requires further investigation [1].

Conclusion and Future Directions

MerTK represents a promising therapeutic target across multiple disease contexts, particularly in hematological malignancies and solid tumors where it drives survival, proliferation, and therapy resistance. The development of potent, selective, and orally bioavailable MerTK inhibitors like UNC2025 provides valuable tools for clinical translation. The comprehensive preclinical data demonstrate robust monotherapy activity and synergistic combinations with conventional chemotherapeutics, supporting continued development of MerTK inhibitors for clinical applications.

Future directions should include biomarker identification to select patients most likely to benefit from MerTK-targeted therapies, optimization of combination regimens, and exploration of MerTK's role in modulating the tumor microenvironment. Additionally, the favorable safety profile of MerTK inhibition in thrombosis models warrants expanded investigation in non-malignant thrombotic disorders. As the field advances, MerTK inhibitors hold significant potential to improve outcomes for cancer patients and those with thrombotic conditions.

Table 3: Key Advantages of MerTK-Targeted Therapy

Feature Advantage Clinical Implication
Restricted normal tissue expression Reduced on-target toxicity Favorable therapeutic index
Synergy with chemotherapy Enhanced efficacy Potential for dose reduction
Antithrombotic effect without bleeding Superior safety profile Advantage over current antiplatelets
Oral bioavailability Convenient administration Improved patient compliance
Immune modulation Potential combination with immunotherapy Expanded applications

References

MerTK as a Therapeutic Target & UNC2250 Discovery Rationale

Author: Smolecule Technical Support Team. Date: February 2026

MerTK, part of the TAM family, is not expressed in normal B or T lymphocytes but is aberrantly expressed in several hematological malignancies and solid tumors [1]. Its overexpression promotes oncogenesis by enhancing cancer cell survival, proliferation, invasion, and resistance to chemotherapy [1] [2].

UNC2250 was developed using a pseudo-ring replacement strategy based on the structure of MerTK [2]. This structure-based design led to the discovery of a new family of pyridine-pyrimidine analogues, with this compound emerging as the lead compound due to its high potency, selectivity, and favorable pharmacokinetic properties [2].

Biochemical and Pharmacological Profile of this compound

The table below summarizes the key quantitative data for this compound:

Property Value Description / Context
Molecular Formula C₂₄H₃₆N₆O₂ [3] -
Molecular Weight 440.58 g/mol [3] -
CAS Number 1493694-70-4 [3] -
Biochemical IC₅₀ (Mer) 1.7 nM [3] [4] Measured in kinase activity assays.
Biochemical IC₅₀ (Tyro3) 100 nM [3] [4] Demonstrates selectivity over Tyro3.
Cellular IC₅₀ (pMer) 9.8 nM [3] [2] Inhibition of Mer phosphorylation in 697 B-ALL cells.
Selectivity (vs. Axl) ~60-fold [3] [4] Based on comparative IC₅₀ values.
Selectivity (vs. Tyro3) ~160-fold [3] [4] Based on comparative IC₅₀ values.
In Vivo Bioavailability Reasonable (specific % not stated) [3] Based on pharmacokinetic experiments in mice.

Biological Effects and Therapeutic Potential

This compound has demonstrated promising functional antitumor activity in various model systems:

  • In Solid Tumor Models: Treatment with this compound significantly reduced the colony-forming potential of BT-12 rhabdoid tumor cells and Colo699 non-small cell lung cancer (NSCLC) cells in soft agar assays [3] [2].
  • In Mantle Cell Lymphoma (MCL): A 2018 study showed that this compound decreased proliferation and invasion, induced G2/M phase arrest, and promoted apoptosis in MCL cell lines. It also sensitized cells to chemotherapeutic agents like vincristine and doxorubicin. In mouse xenograft models, this compound treatment delayed disease progression [1].
  • In Chronic Myeloid Leukemia (CML): A 2024 study found that targeting MERTK with this compound in imatinib-resistant CML cells interfered with proliferation and colony formation. Co-targeting TAM kinases with imatinib produced a synergistic anti-proliferation effect in resistant cells [5].

Detailed Experimental Protocols

For researchers aiming to work with this compound, here are detailed methodologies for key experiments cited in the literature.

Kinase Activity Assay (Microfluidic Capillary Electrophoresis) [3] [4]

This protocol measures the direct inhibition of MerTK kinase activity by this compound.

  • Reaction Setup: Assays are performed in a 384-well polypropylene microplate in a final volume of 50 μL.
  • Reaction Buffer: 50 mM Hepes (pH 7.4), 10 mM MgCl₂, 1.0 mM DTT, 0.01% Triton X-100, and 0.1% bovine serum albumin (BSA).
  • Substrates & Cofactors: The reaction mixture contains 1.0 μM fluorescent substrate and ATP at the Km concentration for the MerTK enzyme.
  • Inhibition Test: The inhibitor (this compound) is pre-incubated with the enzyme or added at the start of the reaction.
  • Reaction Termination: After a 180-minute incubation period, all reactions are terminated by adding 20 μL of 70 mM EDTA.
  • Analysis: Phosphorylated and unphosphorylated substrate peptides are separated in buffer supplemented with 1× CR-8 on a LabChip EZ Reader equipped with a 12-sipper chip. Data are analyzed using the accompanying EZ Reader software.
Cell-Based Anti-Proliferation and Viability Assay [1]

This protocol is used to assess the effect of this compound on cancer cell growth and viability.

  • Cell Plating: Plate cells in triplicate at a density of 2,000 cells per 100 μL in 96-well black base microplates.
  • Dosing: Culture cells in the absence (vehicle control, e.g., DMSO) or presence of a dosing range of this compound for 72 hours.
  • Viability Measurement: Use the Cell Titer-Glo Luminescent Cell Viability Assay system according to the manufacturer's protocol. This assay determines the number of viable cells based on the quantitation of ATP present.
  • Signal Detection: Measure luminescent signals using a plate reader (e.g., LMax II).
  • Data Calculation: Calculate inhibition rates using the formula: Inhibition rate (%) = (1 − Dosing Group Luminescence / Vehicle Control Luminescence) × 100%.
Soft Agar Colony Formation Assay [3] [4]

This protocol tests the ability of this compound to inhibit anchorage-independent growth, a hallmark of transformed cells.

  • Base Layer Preparation: Prepare a bottom layer of 0.8% agar in culture medium and let it solidify in the wells.
  • Cell Suspension Layer: Mix the tumor cells (e.g., 10,000 BT-12 or 15,000 Colo699 cells) with 0.35% soft agar containing the indicated concentrations of this compound or DMSO vehicle. Pour this mixture on top of the base layer.
  • Overlay and Feeding: Once the top layer solidifies, overlay it with fresh culture medium containing this compound or vehicle. Refresh this medium and the inhibitor 2-3 times per week.
  • Staining and Quantification:
    • For BT-12 cells: After 3 weeks, stain colonies with thiazolyl blue tetrazolium bromide and count them.
    • For Colo699 cells: After 2 weeks, stain colonies with nitrotetrazolium blue chloride and count them.

This compound in the MerTK Signaling Context

The following diagram illustrates the role of MerTK in oncogenic signaling and the points of intervention for this compound, integrating the experimental workflows described above.

G cluster_target MerTK Signaling & this compound Mechanism cluster_inhibition This compound Inhibition cluster_assays Key Experimental Readouts Ligands Ligands (Gas6, Protein S) MERTK MerTK Receptor Ligands->MERTK Binding Downstream Downstream Pathways (PI3K/AKT, MAPK/p38, STAT6) MERTK->Downstream Activation Inhibition Inhibits Autophosphorylation & Kinase Activity MERTK->Inhibition Effects Oncogenic Effects - Proliferation - Survival - Invasion - Chemoresistance Downstream->Effects This compound This compound This compound->MERTK Targets Assay1 Kinase Assay (IC₅₀ = 1.7 nM) Inhibition->Assay1 Validates Assay2 Cell Viability/Proliferation (e.g., Cell Titer-Glo) Inhibition->Assay2 Impacts Assay3 Colony Formation (Soft Agar) Inhibition->Assay3 Suppresses Assay4 Western Blot (pMer, Apoptosis Markers) Inhibition->Assay4 Measures

Diagram 1: Mechanism of this compound. The inhibitor directly targets the MerTK receptor, blocking its kinase activity and subsequent activation of downstream oncogenic signaling pathways. This inhibition can be measured through various experimental assays.

Conclusion and Research Significance

This compound represents a critical tool compound in oncology research, validating MerTK as a promising therapeutic target. Its high selectivity within the TAM kinase family minimizes off-target effects, making it excellent for mechanistic studies [3] [2]. Preclinical evidence supports its potential as both a single-agent and a combination therapy, especially in hematological malignancies and treatment-resistant cancers [1] [5].

References

Mer Kinase Structure and Function

Author: Smolecule Technical Support Team. Date: February 2026

Structural Domains and Characteristics

Mer (MerTK) is a receptor tyrosine kinase (RTK) belonging to the Tyro3/Axl/Mer (TAM) family [1] [2]. The diagram below illustrates its core domains and activation process:

mer_structure Ligands Gas6, Protein S Tulp1, Gal3 IgL Ig-like Domains (2) Ligands->IgL Binds FN3 Fibronectin Type III Domains (2) IgL->FN3 Cleavage Cleavage Site (ADAM10/17) FN3->Cleavage TM Transmembrane Domain Cleavage->TM Kinase Kinase Domain TM->Kinase Adapter Adapter Binding Site (Grb2, Vav1, PI3K) Kinase->Adapter Processes Efferocytosis M2 Polarization Immune Suppression Adapter->Processes Activates

Mer receptor activation and functional consequences.

Key Functional Roles in Cancer and Immunity

  • Efferocytosis and Immune Suppression: Mer's primary function is the mediation of efferocytosis. While this clears cellular debris, in the tumor microenvironment, it leads to reduced pro-inflammatory M1 macrophage responses and promotes anti-inflammatory, pro-tumor M2 polarization [1] [2]. This process also upregulates immune checkpoint molecules like PD-L1 on macrophages, contributing to T-cell suppression [1] [2].
  • Tethering and Phagocytosis: Beyond internalization, Mer can also directly tether apoptotic cells to the macrophage surface, a unique function that can be kinased-independent [3].
  • Oncogenic Role in Hematological Cancers: Mer is ectopically expressed in 30-50% of acute lymphoblastic leukemias (ALL) and over 80% of acute myeloid leukemias (AML). Its signaling promotes cancer cell survival and proliferation, making it a valuable therapeutic target [4].

Targeting Mer Kinase for Therapy

Mer as an Innate Immune Checkpoint

Mer is characterized as an innate immune checkpoint on macrophages [1] [2]. Targeting Mer can shift the balance from pro-tumor M2 macrophages to anti-tumor M1 phenotypes, enhance T-cell responses, and overcome resistance to adaptive immune checkpoint blockade [1].

Small Molecule Inhibitors

Several small molecules have been developed to target Mer. The table below summarizes key data on one prominent inhibitor, UNC2025:

Inhibitor Molecular Target Biochemical IC₅₀ (Ki) Cellular IC₅₀ Key Preclinical Findings

| UNC2025 [4] | Mer | 0.16 nM (Ki) | 2.7 nM | - Induced apoptosis in Mer-expressing ALL/AML cell lines and primary patient samples [4].

  • Reduced tumor burden and increased survival in xenograft models [4].
  • Sensitized leukemia cells to methotrexate [4]. |

Pharmacodynamic Biomarkers

Identifying biomarkers is crucial for drug development. Phosphorylated MER (pMER) is unstable and hard to detect, so phosphorylated AKT (pAKT) has been validated as a specific functional PD marker for Mer kinase activity in human melanoma G361 cells [5].

Key Experimental Models and Protocols

In Vitro Models for Assessing Mer Function and Inhibition

Cell Line / Model Cancer Type Key Application Relevant Readout
G361 Melanoma Cells [5] Melanoma Functional assessment of Mer inhibition. GAS6-induced pAKT levels.
697-luciferase cells [4] B-cell Acute Lymphoblastic Leukemia (B-ALL) In vivo xenograft models for therapy evaluation. Bioluminescence imaging for tumor burden.
Bone Marrow-Derived Macrophages (BMDM) [3] N/A (Primary immune cells) Study of efferocytosis and macrophage polarization. Phagocytosis of apoptotic cells; cytokine secretion.

Core Experimental Workflow

The diagram below outlines a standard protocol for evaluating Mer inhibitor efficacy in vitro:

workflow Start Seed MERTK-expressing cancer cells (e.g., G361) A Serum-starve cells Start->A B Pre-treat with investigational inhibitor A->B C Stimulate with GAS6 ligand B->C D Lyse cells and perform Western Blot C->D E Analyze pAKT (S473) reduction as a proxy for MERTK inhibition D->E

Cell-based assay workflow for inhibitor screening.

Detailed Experimental Protocols

1. Efferocytosis (Phagocytosis) Assay [3]

  • Preparation of Apoptotic Cells (ACs): Induce apoptosis in thymocytes or neutrophils (e.g., by UV irradiation or culture). Confirm apoptosis by Annexin V/propidium iodide staining.
  • Opsonization: Incubate ACs with Mer ligands like Gas6 or Protein S (∼50 nM) for a short period (minutes) in a calcium-containing buffer.
  • Phagocytosis Co-culture: Add opsonized ACs to macrophages (e.g., glucocorticoid-treated BMDM) at a specific ratio (e.g., 5:1). Centrifuge briefly to initiate contact and incubate at 37°C for 30-60 minutes.
  • Quantification: Remove non-internalized ACs (e.g., by vigorous washing or trypsinization). Fix cells and stain internalized ACs with a fluorescent dye. Phagocytosis is quantified via flow cytometry or high-content imaging.

2. Western Blot Analysis of Downstream Signaling [4] [5]

  • Cell Treatment and Lysis: Culture Mer-expressing cells (e.g., 697, G361). Treat with inhibitor followed by Gas6 stimulation. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
  • Immunoblotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pMER, pAKT (S473), pERK, and total protein controls. Use species-appropriate fluorescent or HRP-conjugated secondary antibodies for detection.

3. High-Content pAKT Imaging Assay [5]

  • Cell Culture: Plate G361 cells in black-walled, clear-bottom 96-well plates.
  • Treatment and Stimulation: Treat cells with a dose range of the test inhibitor, followed by stimulation with Gas6.
  • Fixation and Staining: Fix cells, permeabilize, and stain with anti-pAKT (S473) primary antibody, followed by a fluorescent secondary antibody (e.g., Alexa 488) and a nuclear counterstain.
  • Image Acquisition and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of pAKT in the cell cytoplasm to determine inhibitor potency (IC₅₀).

References

UNC2250 preliminary research findings

Author: Smolecule Technical Support Team. Date: February 2026

UNC2250 Profile & Quantitative Data

This compound is a potent and selective small-molecule inhibitor of the Mer tyrosine kinase (MerTK), which is implicated in cancer cell survival and resistance [1] [2].

Attribute Description / Value
Primary Target Mer tyrosine kinase (MerTK) [2]
IC₅₀ for MerTK 1.7 nM (enzymatic assay) [3] [2]
Cellular IC₅₀ 9.8 nM (inhibits steady-state phosphorylation of endogenous Mer in 697 B-ALL cells) [1] [2]
Selectivity ~59x more selective for MerTK over Tyro3 (IC₅₀ = 100 nM), and ~160x more selective over Axl [2]
Molecular Weight 440.58 g/mol [3] [2]
CAS Number 1493694-70-4 [3] [2]

Key Preclinical Research Findings

The antitumor potential of this compound has been demonstrated across various cancer types in laboratory models.

Cancer Model Experimental Findings
Mantle Cell Lymphoma (MCL) Inhibited proliferation and invasion; induced G2/M cell cycle arrest and apoptosis; sensitized cells to chemotherapeutics (vincristine, doxorubicin); delayed disease progression in xenograft models [4].
Rhabdoid Tumor & NSCLC Inhibited colony formation in soft agar (functional assay for tumorigenicity) in BT-12 rhabdoid tumor and Colo699 non-small cell lung cancer (NSCLC) cell lines [1] [2].
Chronic Myeloid Leukemia (CML) In an Imatinib-resistant CML model, this compound, in combination with Imatinib, showed a synergistic effect in inhibiting cell proliferation and colony formation [5].

Experimental Protocols from Key Studies

Here are the methodologies used in pivotal studies to evaluate this compound's efficacy.

Cell Proliferation and Viability Assay (MTT Assay)

This protocol was used to assess the anti-proliferative effects of this compound, particularly in the CML study [5].

  • Cell Seeding: Plate approximately 1.0 × 10⁴ cells in a volume of 50 µL per well in a 96-well plate.
  • Compound Treatment: Add another 50 µL of media containing the desired concentrations of this compound (or DMSO as a vehicle control). Incubate the plates for 72 hours in a 5% CO₂ incubator at 37°C.
  • Viability Measurement: Add 15 µL of MTT dye (5 µg/mL) to each well and incubate for 3-4 hours to allow formazan crystal formation. Dissolve the crystals in DMSO and measure the absorbance at 550 nm using a plate reader. Plot the data to calculate the percentage of viable cells relative to the control.
Clonogenic (Colony Formation) Assay

This assay, used in several studies, tests the ability of a single cell to proliferate and form a colony, indicating long-term inhibitory effects [4] [5].

  • Agar Preparation: Prepare a two-layer soft agar system in a 6-well plate.
    • Bottom Layer: 0.8% agar in culture medium (e.g., RPMI 1640 with 10% FBS). Allow it to solidify.
    • Top Layer: Mix 0.3-0.5% agar with pre-warmed culture medium. Gently mix with a cell suspension (e.g., 3,500 cells per well) and pour this mixture over the solidified bottom layer.
  • Treatment and Culture: Once the top layer solidifies, add 1 mL of fresh medium containing this compound (or vehicle control) on top. Refresh the medium and inhibitor twice a week.
  • Colony Staining and Counting: Culture the plates for 12-15 days. Stain the resulting colonies with methylene blue and count them manually under a microscope.
Apoptosis Analysis via Western Blot

This method was used in the MCL study to confirm the induction of apoptosis by this compound [4].

  • Cell Treatment and Lysis: Treat cells (e.g., MCL cell lines) with this compound at specified concentrations for 24 hours. Prepare cell lysates to extract total protein.
  • Western Blotting: Separate proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with specific primary antibodies against:
    • Pro-apoptotic markers: Bax, Cleaved Caspase-3, Cleaved PARP.
    • Anti-apoptotic markers: Bcl-2, Mcl-1, Bcl-xL.
  • Detection: Use appropriate secondary antibodies and a detection system (e.g., chemiluminescence) to visualize the protein bands. This compound treatment typically increases pro-apoptotic and decreases anti-apoptotic protein levels.

MerTK Signaling and this compound Mechanism

The following diagram illustrates the role of MerTK in cancer cell survival and how this compound exerts its effects.

architecture Ligands Gas6/Protein S MerTK MerTK Receptor Ligands->MerTK Binds Downstream Downstream Pathways (PI3K/AKT, MAPK/p38) MerTK->Downstream Activates Effects Cellular Effects (Proliferation, Invasion, Survival) Downstream->Effects Promotes This compound This compound This compound->MerTK Inhibits

This diagram shows that ligand binding activates MerTK, triggering pro-survival signaling pathways. This compound directly inhibits MerTK to block these effects [4].

Research Conclusions and Future Directions

Current research, while primarily preclinical, strongly supports This compound as a promising candidate for targeted cancer therapy. Its high potency and selectivity for MerTK, combined with its ability to inhibit tumor growth and sensitize cancer cells to chemotherapy in model systems, provide a solid rationale for its further development [4] [1] [5].

Future work will likely focus on advancing more selective MerTK inhibitors through further preclinical development and into clinical trials to fully evaluate their therapeutic potential and safety in humans.

References

Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

A critical first step in any experiment is the preparation of a stable stock solution. The consistent report across multiple suppliers is that UNC2250 is soluble in DMSO.

Table 1: Solubility of this compound in DMSO and Aqueous Buffers

Solvent Solubility Concentration (Approx.) Solution Appearance
DMSO Soluble [1] [2] [3] ≥ 10 mg/mL (22.70 mM) [4] Clear
2 - 25 mg/mL (4.54 - 56.74 mM) [1] [2] [3]
Water Insoluble [1] [2] [3] < 1 mg/mL [1] -
Ethanol Insoluble or poor solubility [1] [2] [5] < 1 mg/mL [1] -

Protocol 1: Preparing a Standard DMSO Stock Solution

  • Calculation: Determine the mass of this compound needed to achieve your desired stock concentration. For example, to make a 10 mM stock solution, dissolve 4.4 mg of this compound in 1 mL of anhydrous DMSO.
  • Weighing: Accurately weigh the this compound powder.
  • Dissolution: Transfer the powder to an appropriate vial and add the required volume of high-quality, anhydrous DMSO.
  • Mixing: Vortex or sonicate the mixture briefly until a clear solution is obtained.
  • Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into single-use vials.
  • Storage: Store aliquots at -20°C or -80°C. Under these conditions, the stock solution is typically stable for months to years [1] [4].

Experimental Protocols for In Vitro Assays

The following validated protocols utilize the DMSO stock solution to study this compound's effects in cellular models.

Protocol 2: Inhibition of Mer Phosphorylation in B-ALL Cells [1] [2] [4]

This protocol details how to assess the cellular target engagement of this compound by measuring its inhibition of Mer phosphorylation.

  • Cell Line: 697 B-ALL cells.
  • Compound Treatment:
    • Prepare a working concentration series of this compound (e.g., 5, 10, 20, 50, 100, 250, 500 nM) in the cell culture medium from the DMSO stock. The final DMSO concentration should be equalized in all wells (typically ≤0.1%).
    • Treat the cells with this compound or vehicle control (DMSO) for 1 hour.
  • Analysis: Following treatment, lyse the cells and analyze Mer phosphorylation levels using standard western blotting techniques.
  • Expected Outcome: this compound inhibits Mer phosphorylation in this cell line with an IC₅₀ value of approximately 9.8 nM [1] [4].

Protocol 3: Soft Agar Colony Formation Assay [1] [2]

This functional assay evaluates the antitumor efficacy of this compound by measuring its ability to inhibit anchorage-independent growth, a hallmark of transformed cells.

  • Cell Lines: BT-12 rhabdoid tumor cells and Colo699 non-small cell lung cancer (NSCLC) cells.
  • Compound Treatment:
    • For BT-12 cells: Culture 10,000 cells in 2.0 mL of 0.35% soft agar containing 0.5x RPMI medium, 7.5% FBS, and the indicated concentrations of this compound (or DMSO vehicle). Overlay with 0.5 mL of medium containing this compound. Refresh the medium and compound twice a week for 3 weeks.
    • For Colo699 cells: Culture 15,000 cells in 1.5 mL of 0.35% soft agar containing 1x RPMI medium, 10% FBS, and this compound. Overlay with 2.0 mL of medium containing the compound. Refresh the medium and compound three times a week for 2 weeks.
  • Analysis: Stain the colonies with thiazolyl blue tetrazolium bromide (BT-12) or nitrotetrazolium blue chloride (Colo699) and count them.
  • Expected Outcome: this compound treatment significantly inhibits colony formation in soft agar in a dose-dependent manner [1].

Mer Kinase Signaling and Inhibitor Mechanism

This compound exerts its antitumor effects by specifically targeting the Mer tyrosine kinase. The following diagram illustrates the signaling pathway and the compound's mechanism of action.

G GAS6 GAS6 Ligand MerTK MerTK Receptor GAS6->MerTK Binds Dimerization Receptor Dimerization MerTK->Dimerization This compound This compound This compound->MerTK Inhibits Phosphorylation Autophosphorylation Dimerization->Phosphorylation Downstream Downstream Signaling (e.g., AKT, ERK) Phosphorylation->Downstream Effects Cellular Effects ↑ Survival ↑ Proliferation ↑ Chemoresistance Downstream->Effects

Mechanism of Mer Kinase Inhibition by this compound. The diagram depicts the Mer signaling pathway: binding of the GAS6 ligand induces receptor dimerization and autophosphorylation, which activates downstream pro-survival pathways. This compound acts as a competitive ATP inhibitor, binding to the kinase domain of Mer to block its autophosphorylation and subsequent signal transduction, thereby inhibiting tumor cell survival and growth [1] [6] [7].

References

UNC2250: Key Characteristics for Cell Assays

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the essential information you'll need for planning your experiments with UNC2250.

Property Description / Value
Molecular Weight 440.58 g/mol [1] [2]
CAS Number 1493694-70-4 [2]
Primary Target MerTK (c-Mer) [1] [2]
IC₅₀ for MerTK 1.7 nM [1] [2]
Selectivity (vs. Axl/Tyro3) ~160-fold / ~60-fold [1] [2]
Recommended Solvent DMSO (≥ 10 mg/mL) [2]
Common Stock Concentration 10 mM in DMSO [1] [2]

Detailed Cell Assay Protocols

The following sections outline specific protocols used in published research for evaluating this compound's effects in cellular models.

Inhibition of MerTK Phosphorylation (Western Blot)

This protocol is used to confirm the on-target activity of this compound by measuring its ability to inhibit MerTK phosphorylation [2].

  • Cell Line: 697 B-ALL cells [2].
  • Procedure:
    • Culture cells at a density of 3x10⁶ cells/mL [3].
    • Treat cells with a dose range of this compound (e.g., 5 - 500 nM) or a vehicle control (DMSO) for 1 hour [2].
    • Prepare cell lysates.
    • Detect levels of total and phosphorylated MerTK via immunoblotting.
  • Expected Outcome: Dose-dependent inhibition of MerTK phosphorylation with an IC₅₀ value of approximately 9.8 nM in 697 cells [2].
Cell Proliferation and Viability (MTT Assay)

The MTT assay is a common colorimetric method to assess cell viability and proliferation after inhibitor treatment [4].

  • Cell Lines: Sensitive (K562-S) and Imatinib-resistant (K562-R) Chronic Myeloid Leukemia (CML) cells [4].
  • Procedure:
    • Plate cells in 96-well plates at a density of 1.0 x 10⁴ cells per well in 50 µL of media [4].
    • Add 50 µL of media containing different concentrations of this compound (or other TAM kinase inhibitors). Include controls (e.g., DMSO vehicle) [4].
    • Incubate the plates for 72 hours in a 37°C, 5% CO₂ incubator [4].
    • Add 15 µL of 5 µg/mL MTT dye to each well and incubate for another 3-4 hours to allow formazan crystal formation [4].
    • Carefully remove the media without disturbing the crystals and dissolve them in an equal volume of DMSO [4].
    • Measure the relative absorbance at 550 nm using a spectrophotometric plate reader [4].
  • Data Analysis: Plot cell viability against the log of inhibitor concentration to determine IC₅₀ values.
Clonogenic (Colony Formation) Assay

This assay tests the ability of a single cell to proliferate and form a colony, indicating long-term inhibitory effects [4] [1].

  • Cell Lines: Used in rhabdoid tumor (BT-12) and non-small cell lung cancer (Colo699) models [1].
  • Procedure (Soft Agar for Anchorage-Independent Growth):
    • Prepare a bottom layer of 0.8% agar in complete media in a 6-well plate and allow it to solidify [4].
    • For the top layer, mix 0.3-0.5% agar with warm media and the cell suspension (3,500 cells per well for K562 models) [4].
    • Once the top layer solidifies, add 1 mL of fresh media containing the desired concentration of this compound or vehicle [4].
    • Refresh the media and inhibitors twice a week [4].
    • Culture cells for 2-3 weeks (e.g., 2 weeks for Colo699, 3 weeks for BT-12) [1].
    • Stain colonies with methylene blue, thiazolyl blue tetrazolium bromide, or nitrotetrazolium blue chloride and count them manually under a microscope [4] [1].

Experimental Results and Key Findings

The table below summarizes quantitative results from various studies using this compound, demonstrating its consistent anti-cancer activity across different cancer types.

Assay Type Cell Line / Model Key Findings Reference
Western Blot 697 B-ALL IC₅₀ of 9.8 nM for inhibition of MerTK phosphorylation. [2]
MTT (Proliferation) K562-S & K562-R CML Significant reduction in proliferation of both sensitive and resistant cells. [4]
Clonogenic Assay BT-12 Rhabdoid Tumor Reduced colony-forming potential at concentrations up to ~3 µM. [1]
Clonogenic Assay Colo699 NSCLC Reduced colony-forming potential at concentrations of ~300 nM. [1]
Functional Assay MCL Cell Lines Induced G2/M phase arrest and promoted apoptosis. [5]

This compound Mechanism of Action and Workflow

The following diagram illustrates the mechanism of MerTK signaling and how this compound exerts its effects at a cellular level, integrating it into a simplified experimental workflow.

G cluster_pathway MerTK Signaling Pathway & this compound Inhibition cluster_outcomes Cellular Outcomes of Inhibition Gas6 Gas6 Ligand MerTK_Inactive MerTK Receptor (Inactive) Gas6->MerTK_Inactive Binds MerTK_Active MerTK Receptor (Active, Phosphorylated) MerTK_Inactive->MerTK_Active Dimerizes & Autophosphorylates Reduced_Prolif Reduced Proliferation Induced_Apoptosis Induced Apoptosis Less_Colonies Impaired Colony Formation Survival Pro-Survival & Proliferation Signals MerTK_Active->Survival Activates PI3K/AKT, MEK/ERK Apoptosis Apoptosis Inhibition MerTK_Active->Apoptosis Suppresses This compound This compound This compound->MerTK_Active Inhibits Phosphorylation Start Start Experiment Plate Plate Cells Start->Plate Treat Treat with This compound Plate->Treat Harvest Harvest Cells Treat->Harvest Analyze Analyze Results Harvest->Analyze End End Analyze->End

Mechanism of this compound and Experimental Workflow. This compound potently inhibits MerTK phosphorylation, blocking downstream survival signals and leading to anti-cancer cellular effects.

Key Considerations for Researchers

  • Solubility and Storage: Prepare stock solutions in DMSO and store at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles [2].
  • Cell Line Validation: Confirm MerTK expression in your cell models via Western blot or RT-PCR before experimentation, as efficacy is dependent on target presence [4] [5] [3].
  • Combination Therapy: Research indicates TAM kinase inhibitors can have additive or synergistic effects with other drugs like Imatinib, suggesting promise for combination treatment strategies [4].

References

Key Quantitative Data on UNC2250

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value Experimental Context
IC₅₀ for MerTK 1.7 nM In vitro kinase assay [1] [2]
Selectivity over Axl ~160-fold In vitro kinase assay [1]
Selectivity over Tyro3 ~60-fold In vitro kinase assay [1]
Cellular IC₅₀ (Mer pY) 9.8 nM 697 B-ALL cells [2]
In Vitro Solubility (DMSO) ~2 mg/mL (~4.5 mM) Stock solution preparation [1] [2]

UNC2250 Colony Formation Assay Protocol

This protocol is adapted from established methodology for quantifying the clonogenic potential of cancer cells after treatment with a small molecule inhibitor [3].

Workflow Timeline

The entire procedure, from cell seeding to data analysis, typically takes 14 to 18 days.

Materials and Reagents
  • Inhibitor: this compound (e.g., Selleckchem #this compound) [1]
  • Cell Lines: Applicable to various lines such as BT-12 rhabdoid tumor cells and Colo699 NSCLC cells [1] [2].
  • Culture Vessels: 6-well tissue culture-treated plates.
  • Media: Complete DMEM (DMEM high glucose, 10% FBS, 4 mM L-alanyl-L-glutamine). Note: Avoid penicillin/streptomycin as it can affect viability [3].
  • Staining Reagent: 0.1% Crystal Violet solution, filtered through a 0.22 µm filter before use [3].
  • Other Reagents: Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO).
Procedure
  • Preparation of Inhibitor:

    • Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C.
    • On the day of treatment, prepare serial dilutions of this compound in complete media. The final DMSO concentration in all wells, including the vehicle control, should be equal and typically not exceed 0.1% [1].
  • Cell Seeding and Treatment (Day 0):

    • Harvest and count your cell line of interest.
    • Seed a low density of cells (e.g., 1,000 to 2,000 cells per well) in a 6-well plate. The optimal density must be determined empirically for each cell line to ensure colony formation is not confluent.
    • After 24 hours (to allow cell attachment), replace the media with fresh media containing the desired concentrations of this compound or vehicle control (DMSO).
    • Positive Control: Include a well treated with a cytotoxic agent known to inhibit colony formation.
    • Incubate the plates at 37°C in a 5% CO₂ incubator.
  • Media Replacement (Day 3-4):

    • Gently aspirate the media and replace it with fresh complete media containing the corresponding concentrations of this compound or vehicle.
  • Colony Formation (Days 5-14):

    • Continue incubation, replacing the media with fresh drug-containing media every 3-4 days.
    • Monitor the plates regularly. The assay is ready for staining when well-defined, macroscopic colonies are visible in the vehicle control wells (typically after 10-14 days).
  • Fixing and Staining (Day 14-18):

    • Gently aspirate the media from all wells.
    • Wash the cells gently with 1 mL of PBS and aspirate.
    • Fix and stain the colonies by adding 1 mL of filtered 0.1% Crystal Violet solution per well. Incubate for 10 minutes at room temperature.
    • Gently remove the stain and wash the wells 3 times with 1 mL of PBS to remove unbound dye, being careful not to dislodge the colonies.
    • Allow the plates to air dry completely at room temperature.
  • Quantification and Analysis:

    • Manual Counting: Count colonies (defined as aggregates of >50 cells) manually under a microscope.
    • Automated Analysis (Recommended): Scan the plates and use image analysis software like the ImageJ plugin "ColonyArea" for more robust and quantitative data [4]. This tool can determine the percentage of area covered by colonies and the intensity-weighted colony area, which accounts for cell density within colonies.
    • Calculate the survival fraction: (Number of colonies in treated well / Number of colonies in vehicle control well) × 100%.
    • Plot the survival fraction against the inhibitor concentration to determine the IC₅₀ value for clonogenic survival.

Experimental Considerations for this compound

Aspect Consideration Rationale
Cell Line Selection Use lines with ectopic MerTK expression (e.g., certain MCL, B-ALL, NSCLC) [5] [1]. MerTK is not expressed in most normal lymphocytes; efficacy is linked to target presence [5].
In Vivo Formulation 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% water [1]. Provides a clear solution suitable for in vivo administration based on pharmacokinetic data.
Mechanistic Follow-up Monitor MerTK autophosphorylation & downstream AKT/p38 signaling via Western blot [5]. Confirms on-target engagement and elucidates the mechanistic pathway for observed phenotypes.

Mechanism of Action & Signaling Pathway

This compound is a potent, ATP-competitive, type I kinase inhibitor that selectively targets MerTK, a receptor tyrosine kinase [1] [6]. The following diagram illustrates the signaling pathway and mechanism of this compound.

G ligand Gas6 / Protein S mertk_ext MerTK (Extracellular) ligand->mertk_ext Binds mertk_int MerTK (Intracellular Kinase Domain) mertk_ext->mertk_int Dimerization & Trans-autophosphorylation p1 Y749, Y753, Y754 Phosphorylation mertk_int->p1 Activates This compound This compound (Type I Inhibitor) This compound->mertk_int Competes with ATP   apoptosis Apoptosis Induction This compound->apoptosis Induces efferocytosis Impaired Efferocytosis This compound->efferocytosis Inhibits atp ATP atp->mertk_int Binds akt AKT Activation p1->akt Triggers p38 p38 Activation p1->p38 Triggers survival Cell Survival & Proliferation akt->survival Promotes p38->survival Promotes

Research Applications and Notes

  • Synergy with Chemotherapy: In Mantle Cell Lymphoma (MCL) models, this compound sensitized cells to chemotherapeutic agents like doxorubicin and vincristine [5]. Consider combination studies.
  • Beyond Proliferation: Given MerTK's role in macrophage efferocytosis (clearing apoptotic cells), this compound can also be used in specialized co-culture assays to study cancer immune evasion [7] [8].
  • Control Inhibitors: For specific mechanistic studies, other reported MerTK inhibitors like AZD7762 or BMS794833 can serve as useful comparative controls, though their selectivity profiles differ [6] [8].

I hope these detailed application notes and protocols provide a solid foundation for your research on this compound. Should you require further specifics on a particular cell line or assay adaptation, please do not hesitate to ask.

References

Comprehensive Application Notes and Protocols for UNC2250: A Potent and Selective MerTK Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to UNC2250

This compound is a potent, ATP-competitive small-molecule inhibitor that demonstrates high selectivity for the Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. MerTK has been identified as a therapeutic target in various cancers, including leukemia, lymphoma, and solid tumors, where it promotes cell survival, proliferation, and resistance to chemotherapy [1] [2]. This compound exhibits an IC50 of 1.7 nM against MerTK, with approximately 160-fold selectivity over Axl and 60-fold selectivity over Tyro3, making it a valuable tool for dissecting MerTK-specific signaling pathways in both in vitro and in vivo models [3] [4].

Biochemical and Pharmacological Profile

Key Biochemical Properties

Table 1: Biochemical and Pharmacological Properties of this compound

Property Value Details/Notes
Molecular Weight 440.58 g/mol Formula: C₂₄H₃₆N₆O₂ [3] [4]
MerTK IC₅₀ 1.7 nM Measured via kinase assay [3] [4]
Selectivity (vs. Axl) ~160-fold IC₅₀ for Axl ≈ 272 nM [3]
Selectivity (vs. Tyro3) ~60-fold IC₅₀ for Tyro3 = 100 nM [3] [4]
Solubility (DMSO) 2 mg/mL (4.53 mM) Use fresh, moisture-absorbing DMSO reduces solubility [3] [5]
Solubility (Water) Insoluble - [3] [5]
CAS Number 1493694-70-4 - [3] [4]

This compound functions by competing with ATP binding in the kinase domain of MerTK, thereby inhibiting its autophosphorylation and subsequent activation of downstream survival pathways such as PI3K/AKT and MAPK/ERK [1]. In vivo pharmacokinetic studies indicate that this compound has a moderate half-life, reasonable oral bioavailability, and good solubility, making it suitable for animal studies [3] [5].

Experimental Protocols and Applications

In Vitro Kinase Inhibition Assay (Microfluidic Capillary Electrophoresis - MCE)

This protocol details the methodology for assessing the direct inhibitory activity of this compound against MerTK kinase using a Microfluidic Capillary Electrophoresis (MCE) assay, adapted from the original literature [3] [5].

3.1.1 Reagents and Equipment
  • MerTK Kinase Domain: Recombinant protein.
  • This compound: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in DMSO to create a concentration series for IC₅₀ determination.
  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1.0 mM DTT, 0.01% Triton X-100, 0.1% BSA.
  • ATP: Prepare at the Km concentration for MerTK (approximately 40-50 µM).
  • Fluorescently-Labeled Substrate Peptide: 1.0 µM final concentration in the reaction.
  • Stop Solution: 70 mM EDTA.
  • LabChip EZ Reader: Equipped with a 12-sipper chip and CR-8 separation buffer.
3.1.2 Step-by-Step Procedure
  • Reaction Setup:

    • In a 384-well polypropylene microplate, mix the assay components in a final volume of 50 µL.
    • The reaction mixture should contain assay buffer, 1.0 µM fluorescent substrate, ATP at the Km, MerTK enzyme, and the designated concentration of this compound or DMSO vehicle control.
    • Initiate the reaction by adding ATP and incubate at room temperature for 180 minutes.
  • Reaction Termination:

    • Stop the kinase reaction by adding 20 µL of 70 mM EDTA to each well.
  • Separation and Detection:

    • Transfer the terminated reactions to the LabChip EZ Reader.
    • Phosphorylated and unphosphorylated substrate peptides are separated by electrophoresis in buffer supplemented with 1X CR-8.
    • Data are collected and analyzed using the instrument's software to quantify the ratio of phosphorylated to unphosphorylated peptide.
3.1.3 Data Analysis
  • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control.
  • Plot the inhibition curve and calculate the IC₅₀ value using non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software such as GraphPad Prism.

The following diagram illustrates the workflow of the MCE kinase assay:

MCE_Workflow Start Start Assay Setup Prep Prepare Reaction Mix (Assay Buffer, Substrate, Enzyme, this compound) Start->Prep Initiate Initiate Reaction (Add ATP) Prep->Initiate Incubate Incubate 180 min at RT Initiate->Incubate Stop Stop Reaction (Add EDTA) Incubate->Stop Analyze MCE Analysis (LabChip EZ Reader) Stop->Analyze Data Quantify Phosphorylation & Calculate IC50 Analyze->Data

Cell-Based Assay: Inhibition of MerTK Phosphorylation

This protocol is used to validate the cellular activity of this compound by measuring its effect on MerTK phosphorylation in cancer cell lines, such as 697 B-ALL cells [4].

3.2.1 Reagents and Cell Lines
  • Cell Line: 697 B-ALL cells (or other MerTK-expressing cells like Colo699 NSCLC).
  • This compound Stock: 10 mM in DMSO.
  • Complete Growth Medium: RPMI 1640 supplemented with 10% FBS.
  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Antibodies: Anti-phospho-MerTK and total MerTK antibodies.
3.2.2 Step-by-Step Procedure
  • Cell Seeding and Treatment:

    • Culture 697 B-ALL cells in complete growth medium.
    • Seed cells at an appropriate density and allow them to adhere overnight.
    • Treat cells with a concentration range of this compound (5 to 500 nM) or DMSO vehicle control for 1 hour.
  • Cell Lysis and Protein Extraction:

    • After treatment, wash cells with cold PBS.
    • Lyse cells using ice-cold lysis buffer for 20 minutes on ice.
    • Centrifuge lysates at >12,000 × g for 15 minutes at 4°C to remove insoluble material. Collect the supernatant.
  • Western Blot Analysis:

    • Determine protein concentration of the lysates.
    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane and probe with anti-phospho-MerTK and total MerTK antibodies.
    • Detect bands using a suitable chemiluminescence system and image.
3.2.3 Data Analysis
  • Normalize phospho-MerTK signal intensity to total MerTK.
  • Plot the percentage of phosphorylated MerTK remaining versus the log of this compound concentration to determine the IC₅₀ in a cellular context.
Functional Cell Assay: Colony Formation in Soft Agar

This protocol assesses the long-term functional antitumor activity of this compound by measuring its ability to inhibit anchorage-independent growth, a hallmark of transformation, in cells such as BT-12 rhabdoid tumor cells and Colo699 NSCLC cells [3] [5].

3.3.1 Reagents and Cell Lines
  • Cell Lines: BT-12 and Colo699 cells.
  • Base Agar Layer: 0.8% soft agar in appropriate medium (e.g., 0.5X RPMI with 7.5% FBS for BT-12).
  • Top Agar Layer: 0.35% soft agar containing the cells.
  • Feeding Medium: Complete medium with or without this compound.
  • Staining Solutions: Thiazolyl blue tetrazolium bromide (for BT-12) or nitrotetrazolium blue chloride (for Colo699).
3.3.2 Step-by-Step Procedure
  • Base Layer Preparation:

    • Prepare the 0.8% agar base solution in medium and pour into the wells of a culture plate. Allow it to solidify at room temperature.
  • Cell Layer Preparation:

    • For BT-12 cells, mix 10,000 cells in 2.0 mL of 0.35% soft agar containing the indicated concentrations of this compound (e.g., ~3 µM) or DMSO. Pour this mixture over the base layer.
    • For Colo699 cells, mix 15,000 cells in 1.5 mL of 0.35% soft agar and overlay with 2.0 mL of medium containing this compound (e.g., ~300 nM) or vehicle.
    • Allow the top layer to solidify.
  • Incubation and Feeding:

    • Culture the plates in a humidified 37°C incubator with 5% CO₂.
    • Refresh the overlaid medium containing this compound or vehicle 2-3 times per week.
    • Incubate BT-12 cells for 3 weeks and Colo699 cells for 2 weeks.
  • Staining and Counting:

    • After the incubation period, stain colonies with the appropriate staining solution.
    • Count the number of colonies under a microscope.
3.3.3 Data Analysis
  • Calculate the percentage of colony formation inhibition relative to the DMSO-treated control.
  • Present data as mean ± standard deviation from triplicate experiments.

Key Research Applications and Findings

This compound has been employed in various research contexts to elucidate the role of MerTK in oncogenesis and therapy resistance.

Table 2: Summary of Key Research Applications of this compound

Application / Study Focus Cell Line / Model Key Finding [citation]
Overcoming TKI Resistance in CML K562-S & K562-R (Imatinib-resistant) Co-targeting TAM kinases with this compound and Imatinib showed additive (sensitive) and synergistic (resistant) anti-proliferation effects. [6]
Mantle Cell Lymphoma (MCL) Therapy Z-138, Mino MCL cells; MCL xenograft models This compound delayed disease progression, induced G2/M arrest & apoptosis, and sensitized cells to chemotherapeutics (vincristine, doxorubicin). [1]
Microglial & Inflammatory Response BV2 microglial cells At 5 µM, this compound antagonized TAM receptor signaling and was used to probe mechanisms in Aβ42-induced inflammation. [4]
Solid Tumor Efficacy BT-12 (Rhabdoid), Colo699 (NSCLC) This compound reduced colony-forming potential in soft agar assays, demonstrating functional antitumor activity. [3]

The following diagram summarizes the mechanism of action of this compound and its downstream effects in cancer cells:

UNC2250_Mechanism This compound This compound MerTK MerTK Receptor This compound->MerTK Inhibits Apoptosis Apoptosis (Cleaved Caspase-3, PARP) This compound->Apoptosis Induces CellCycle G2/M Phase Arrest This compound->CellCycle Induces ChemoSensitivity Enhanced Chemosensitivity This compound->ChemoSensitivity Promotes Phospho Autophosphorylation (Y749, Y753, Y754) MerTK->Phospho Downstream Downstream Signaling (PI3K/AKT, p38, JAK/STAT) Phospho->Downstream Effects Pro-Survival & Pro-Proliferative Effects Downstream->Effects

Formulation and Handling

In Vitro Stock Solution Preparation
  • For cell-based assays, prepare a 10 mM stock solution by dissolving this compound in high-quality, fresh DMSO.
  • Aliquot and store at -20°C or below to avoid repeated freeze-thaw cycles and moisture absorption.
In Vivo Formulation

For animal studies, the following validated formulation can be used to prepare a clear solution for administration [3] [5]:

  • Formulation: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O.
  • Preparation Example:
    • Add 50 µL of a 2.5 mg/mL clarified DMSO stock solution to 400 µL PEG300 and mix.
    • Add 50 µL Tween 80 and mix until clear.
    • Add 500 µL ddH₂O and mix. The final concentration will be 0.130 mg/mL (0.30 mM).
  • Use the formulation immediately after preparation for optimal results.

Troubleshooting Guide

  • Low Solubility in Aqueous Buffers: Ensure DMSO stock concentration is high (e.g., 10 mM) to keep final DMSO concentration low (typically ≤0.5% in cell culture). Use fresh DMSO.
  • High Background in MCE Assay: Optimize ATP and enzyme concentrations. Ensure the stop solution (EDTA) is thoroughly mixed.
  • Lack of Effect in Cellular Phosphorylation Assay: Verify MerTK expression in the cell line used. Consider time-course and dose-response experiments to optimize treatment conditions.

Conclusion

This compound is a highly selective and potent tool compound for investigating MerTK biology in cancer and immune regulation. The protocols detailed herein provide a robust framework for assessing its activity biochemically, in cells, and in functional assays. The consistent findings across diverse cancer models highlight its significant potential as a therapeutic agent and a valuable research reagent.

References

Comprehensive Application Notes and Protocols for UNC2250: A Potent and Selective Mer Tyrosine Kinase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Introduction

UNC2250 is a potent and selective small molecule inhibitor of the Mer receptor tyrosine kinase (MerTK), which has emerged as a promising therapeutic target in various cancers and other diseases. With the molecular formula C₂₄H₃₆N₆O₂ and a molecular weight of 440.58 g/mol, this compound demonstrates exceptional potency against Mer with an IC₅₀ of 1.7 nM while maintaining significant selectivity over closely related kinases Axl (IC₅₀ = 270 nM) and Tyro3 (IC₅₀ = 100 nM). This selectivity profile, representing 160-fold and 60-fold specificity against Axl and Tyro3 respectively, makes this compound a valuable pharmacological tool for dissecting Mer-specific signaling pathways in both normal and disease states. [1] [2] [3]

The compound was developed using a structure-based drug design approach featuring a pseudo-ring replacement strategy that leveraged intramolecular hydrogen bonding to optimize binding conformation. This innovative design approach resulted in a compound with improved pharmacokinetic properties, including moderate half-life, reasonable oral bioavailability, and good solubility, making it suitable for both in vitro and in vivo applications. This compound has shown particular utility in studying Mer-driven biological processes, including oncogenic signaling, platelet aggregation, and immune regulation, providing researchers with a sophisticated tool for targeted Mer kinase investigation. [4] [5]

Mechanism of Action and Signaling Pathways

Molecular Mechanism of Mer Inhibition

This compound functions as a competitive ATP-binding site inhibitor that specifically targets the intracellular kinase domain of Mer receptor tyrosine kinase. The compound's molecular design features a pyridine-substituted pyrimidine scaffold that enables formation of three critical hydrogen bonds with the kinase hinge region residues Pro672 and Met674. This binding mode effectively blocks ATP binding and subsequent autophosphorylation of Mer activation sites (Y749, Y753, and Y754), thereby abrogating kinase activity. The pseudo-cyclization through intramolecular hydrogen bonding between the carbonyl oxygen and adjacent amino side chain plays a crucial role in maintaining the optimal conformation for high-affinity binding and selectivity. This specific molecular interaction explains this compound's exceptional potency and selectivity profile within the TAM kinase family. [4] [5]

Downstream Signaling Consequences

Mer tyrosine kinase serves as a critical node in multiple oncogenic and inflammatory signaling pathways. Through its interaction with ligands including Gas6, protein S, and galectin-3, Mer regulates diverse cellular processes such as survival, proliferation, migration, and phagocytosis. This compound-mediated inhibition of Mer phosphorylation effectively suppresses downstream pro-survival signaling through key pathways including AKT, ERK1/2, p38, and STAT6. This signaling disruption leads to profound functional consequences in malignant cells, including cell cycle arrest (particularly at G2/M phase), induction of mitochondrial apoptosis through modulation of Bcl-2 family proteins, and sensitization to conventional chemotherapeutic agents. The diagram below illustrates the key signaling pathways affected by this compound-mediated Mer inhibition: [6] [4]

G Ligands Gas6/Protein S MerTK MerTK Receptor Ligands->MerTK Binding This compound This compound This compound->MerTK Inhibition Downstream Downstream Signaling MerTK->Downstream Activation (p-AKT, p-ERK, p-p38) CellularEffects Cellular Effects Downstream->CellularEffects Regulation Apoptosis ↑ Apoptosis (↑ Bax, ↑ Cleaved Caspase-3) (↓ Bcl-2, ↓ Mcl-1) CellularEffects->Apoptosis CellCycle G2/M Phase Arrest CellularEffects->CellCycle Proliferation ↓ Proliferation CellularEffects->Proliferation Invasion ↓ Invasion/Migration CellularEffects->Invasion ChemoSensitivity ↑ Chemosensitivity CellularEffects->ChemoSensitivity

Quantitative Activity Profile

Kinase Inhibition Profile

This compound demonstrates a highly selective kinase inhibition profile with minimal off-target effects, making it an ideal tool for specific Mer pathway interrogation. The table below summarizes the key quantitative inhibition data for this compound against Mer and related kinases:

Table 1: Kinase Inhibition Profile of this compound

Kinase Target IC₅₀ Value Selectivity Ratio Assay Type
Mer 1.7 nM 1x MCE assay [1] [2]
Axl 270 nM 160x (less selective) MCE assay [1] [3]
Tyro3 100 nM 60x (less selective) MCE assay [1] [2]
Panel of 30 other kinases >1,000 nM >580x Broad kinase profiling [3]
Cellular Activity and Antitumor Efficacy

In cellular systems, this compound effectively inhibits Mer phosphorylation and demonstrates potent functional activity across various cancer models. The following table summarizes key cellular efficacy data:

Table 2: Cellular Activity of this compound in Various Models

Cell Line/Model Assay Type IC₅₀/Effective Concentration Functional Outcome
697 B-ALL cells Mer phosphorylation inhibition 9.8 nM [1] [7] [8] Dose-dependent reduction in phospho-Mer
BT-12 rhabdoid tumor Colony formation (soft agar) ~3 μM [2] Significant reduction in colony formation
Colo699 NSCLC Colony formation (soft agar) ~300 nM [2] Dose-dependent colony inhibition
MCL cell lines Proliferation (Cell Titer-Glo) Varies by cell line [6] Decreased proliferation and increased apoptosis
MCL cell lines Chemosensitization Combination with doxorubicin/vincristine [6] Enhanced chemosensitivity
Endothelial cells Inflammation marker regulation 1-10 μM [9] Reduced VCAM-1, ICAM-1 expression

Experimental Protocols

In Vitro Mer Phosphorylation Inhibition Assay

Purpose: To assess the potency of this compound in inhibiting steady-state phosphorylation of endogenous Mer in live cells. [1] [7]

Materials:

  • 697 B-ALL cells (or other Mer-expressing cells)
  • This compound stock solution (10 mM in DMSO)
  • Cell culture medium (appropriate for cell line)
  • Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
  • Phospho-Mer specific antibodies

Procedure:

  • Culture 697 B-ALL cells in appropriate medium to 70-80% confluence.
  • Prepare serial dilutions of this compound in culture medium (typical range: 5-500 nM).
  • Treat cells with this compound or vehicle control (DMSO) for 1 hour at 37°C.
  • Wash cells with cold PBS and lyse using ice-cold lysis buffer.
  • Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.
  • Determine protein concentration and perform western blot analysis.
  • Detect phospho-Mer levels using specific antibodies.
  • Quantify band intensity and calculate IC₅₀ values using appropriate software.

Technical Notes: Maintain DMSO concentration constant across all treatments (typically ≤0.1%). Include positive and negative controls. For dose-response curves, use at least 6 concentrations in triplicate. [1] [7]

Cell Proliferation and Viability Assay

Purpose: To evaluate the anti-proliferative effects of this compound in Mer-expressing cancer cells. [6]

Materials:

  • MCL cell lines (Z-138, Mino, JVM-2, etc.) or other Mer-positive cells
  • This compound stock solution (10 mM in DMSO)
  • 96-well black base microplates
  • Cell Titer-Glo Luminescent Cell Viability Assay kit
  • Luminescence plate reader

Procedure:

  • Seed cells in 96-well plates at 2,000 cells/well in 100 μL complete medium.
  • Allow cells to adhere overnight (if adherent) or immediately treat with this compound.
  • Prepare this compound dilutions in culture medium (typical range: 10 nM - 10 μM).
  • Treat cells in triplicate for 72 hours.
  • Equilibrate plate and reagents to room temperature for 30 minutes.
  • Add Cell Titer-Glo reagent (equal volume to medium, typically 100 μL).
  • Mix contents for 2 minutes on an orbital shaker.
  • Allow stabilization for 10 minutes, then record luminescence.
  • Calculate inhibition rates: % Inhibition = (1 - [Dosing]/[Vehicle]) × 100%.

Technical Notes: Include vehicle controls and blank wells (medium only). Ensure linear range of detection by preparing a cell number standard curve. [6]

Colony Formation Assay in Soft Agar

Purpose: To evaluate the long-term functional antitumor activity of this compound by measuring colony formation inhibition. [2] [7]

Materials:

  • BT-12 rhabdoid tumor cells or Colo699 NSCLC cells
  • Base agar (0.5-0.7%)
  • Top agar (0.35%)
  • Complete RPMI medium with FBS
  • This compound stock solution
  • 6-well plates
  • Thiazolyl blue tetrazolium bromide (for BT-12) or nitrotetrazolium blue chloride (for Colo699)

Procedure for BT-12 Cells:

  • Prepare base layer with 0.7% agar in 0.5× RPMI medium with 7.5% FBS in 6-well plates (2 mL/well).
  • Mix 10,000 cells with 0.35% soft agar containing 0.5× RPMI medium, 7.5% FBS, and this compound (2 mL final).
  • Overlay onto base layer and allow to solidify.
  • Add 0.5 mL of 1× RPMI medium containing 15% FBS and this compound (or vehicle) on top.
  • Refresh medium and compound twice weekly for 3 weeks.
  • Stain colonies with thiazolyl blue tetrazolium bromide and count.

Procedure for Colo699 Cells:

  • Prepare base layer with 0.7% agar in 1× RPMI with 10% FBS.
  • Mix 15,000 cells with 0.35% soft agar containing 1× RPMI, 10% FBS (1.5 mL final).
  • Overlay onto base layer and allow to solidify.
  • Add 2.0 mL of 1× RPMI with 10% FBS containing this compound or vehicle.
  • Refresh medium and compound three times weekly for 2 weeks.
  • Stain colonies with nitrotetrazolium blue chloride and count.

Technical Notes: Maintain consistent agar temperature during mixing to prevent premature solidification. Use freshly prepared compound solutions for each refreshment. [2] [7]

In Vivo Applications and Protocols

Mantle Cell Lymphoma Xenograft Models

Purpose: To evaluate the antitumor efficacy of this compound in MCL xenograft models. [6]

Model Development:

  • Use immunocompromised mice (e.g., NOD/SCID or nude mice).
  • Subcutaneously inject 5-10 × 10⁶ MCL cells (Z-138, Mino, or JVM-2) suspended in 100 μL of 1:1 PBS:Matrigel mixture.
  • Monitor tumor growth until palpable tumors reach 100-150 mm³.

Dosing and Treatment:

  • Randomize mice into treatment groups (n=5-8).
  • Administer this compound via oral gavage or intraperitoneal injection.
  • Typical dosing: 10-50 mg/kg daily or every other day.
  • Include vehicle control and positive control groups.
  • Monitor tumor dimensions regularly using calipers.
  • Calculate tumor volume: Volume = (Length × Width²)/2.
  • Continue treatment for 3-4 weeks or until humane endpoints.

Endpoint Analysis:

  • Collect tumors for immunohistochemical analysis of Mer expression and phosphorylation status.
  • Assess downstream signaling modulation in tumor lysates.
  • Evaluate apoptosis markers (cleaved caspase-3, PARP) in tumor sections.

Key Findings: this compound significantly delays disease progression in MCL xenograft models and enhances sensitivity to chemotherapeutic agents like doxorubicin. [6]

Hematopoietic Stem Cell Transplantation Complications Model

Purpose: To investigate the efficacy of this compound in preventing GVHD and TA-TMA in mouse HSCT models. [9]

Model Establishment:

  • Utilize appropriate mouse strain combinations for allogeneic transplantation.
  • Apply conditioning regimen (irradiation) to recipient mice.
  • Perform bone marrow transplantation with or without T-cell depletion.
  • Monitor for GVHD development using clinical scoring systems.

This compound Treatment:

  • Administer this compound intravenously at first signs of GVHD.
  • Typical dosing: 5-20 mg/kg daily or every other day.
  • Continue treatment for 2-4 weeks post-transplantation.
  • Monitor survival, clinical scores, and weight changes.

Endpoint Analysis:

  • Assess hepatic GVHD through histopathological evaluation of apoptosis, necrosis, and fibrosis.
  • Examine TA-TMA pathology by detecting thrombosis in microvasculature of liver and kidney.
  • Analyze endothelial dysfunction markers (TM, PAI-1, ICAM-1, VCAM-1).
  • Measure serum Gas6 levels and correlate with disease severity.

Key Findings: this compound markedly suppresses both GVHD and TA-TMA in mouse HSCT models by protecting endothelial function and reducing inflammatory responses. [9]

Formulation and Handling

Stock Solution Preparation and Storage

Solubility Characteristics:

  • DMSO: ≥10 mg/mL (22.70 mM) [1] [7]
  • 0.1 M HCl: 12.5 mg/mL (28.37 mM) [1] [3]
  • Water: Insoluble [7]
  • Ethanol: Insoluble [7]

Stock Solution Preparation:

  • For 10 mM stock solution: Add 1 mL DMSO to 4.4 mg this compound.
  • Vortex until completely dissolved (may require brief warming to 37°C).
  • Prepare single-use aliquots to avoid freeze-thaw cycles.
  • Store at -20°C or -80°C for long-term storage (stable for ≥6 months).

Quality Control: Verify solution clarity before use. Avoid aqueous solutions as precipitation may occur.

In Vivo Formulation Protocols

Formulation 1 (For Oral or IP Administration):

  • Composition: 10% DMSO + 90% Corn Oil
  • Preparation: Add 100 μL of 20 mg/mL DMSO stock to 900 μL corn oil sequentially
  • Maximum concentration: ≥2 mg/mL (4.54 mM) [1] [7]

Formulation 2 (For IV Administration):

  • Composition: 10% DMSO + 20% HS-15 + 70% Saline
  • Preparation: Add co-solvents sequentially from left to right
  • Maximum concentration: ≥1 mg/mL (2.27 mM) [7]

Formulation 3 (For Higher Dose IV Administration):

  • Composition: 50% PEG300 + 50% Saline
  • Preparation: Add this compound to PEG300 first, then add saline
  • Concentration: 10 mg/mL (22.70 mM) - forms suspension [1] [7]

Stability Note: Freshly prepare formulations before administration. Slight warming and sonication may aid in dissolution. Suspension formulations require continuous mixing during administration to maintain homogeneity.

Troubleshooting and Technical Considerations

Common Experimental Issues and Solutions

Issue 1: Poor Solubility in Aqueous Buffers

  • Cause: this compound has limited aqueous solubility
  • Solution: Maintain DMSO concentration ≤0.1% in cellular assays. Use 0.1 M HCl for higher concentration stock solutions when compatible with experimental system

Issue 2: Variable Cellular Responses

  • Cause: Differential Mer expression across cell lines
  • Solution: Pre-screen cell lines for Mer expression by western blot or RT-PCR. Use positive controls (697 B-ALL, BT-12) for assay validation

Issue 3: Inconsistent In Vivo Efficacy

  • Cause: Poor bioavailability or rapid clearance
  • Solution: Optimize dosing route and schedule. Consider pharmacokinetic profiling to determine optimal dosing interval

Issue 4: Loss of Activity in Long-term Assays

  • Cause: Compound degradation in culture medium
  • Solution: Refresh compound-containing medium more frequently (2-3 times per week for colony formation assays)
Safety and Regulatory Considerations
  • This compound is for research use only, not for human diagnostic or therapeutic use
  • Handle with appropriate personal protective equipment in a controlled laboratory setting
  • Follow institutional guidelines for chemical waste disposal
  • Animal studies must be approved by appropriate Institutional Animal Care and Use Committees

Conclusion

This compound represents a valuable research tool for specifically investigating Mer tyrosine kinase biology in both normal and disease contexts. Its exceptional selectivity profile, well-characterized mechanism of action, and efficacy in diverse disease models make it particularly useful for dissecting Mer-specific signaling pathways and validating Mer as a therapeutic target. The protocols outlined herein provide researchers with comprehensive guidance for applying this compound in various experimental systems, from basic molecular assays to complex in vivo models. As research continues to elucidate the roles of Mer in cancer, inflammation, and thrombotic disorders, this compound will remain an essential component of the pharmacological toolkit for probing this important signaling pathway.

References

Mechanism of Action and In Vivo Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

UNC2250 functions as a highly selective MerTK inhibitor. It blocks MerTK's kinase activity, disrupting pro-survival and proliferative signaling pathways in tumor cells, which leads to reduced tumor growth and increased sensitivity to chemotherapeutic agents [1] [2].

The compound's efficacy has been demonstrated in several in vivo xenograft models, summarized in the table below:

Cancer Type Model System Key In Vivo Findings Proposed Mechanism of Action
Mantle Cell Lymphoma (MCL) [1] MCL-cell-derived xenograft models Delayed disease progression; sensitized tumors to doxorubicin [1]. Inhibition of downstream AKT/p38 signaling; induction of G2/M cell cycle arrest and apoptosis (↑Bax, ↑cleaved caspase-3; ↓Bcl-2, ↓Mcl-1) [1].
Acute Leukemia [3] 697 B-ALL and patient-derived AML xenograft models in NSG/NSGS mice Dose-dependent decrease in tumor burden; ~two-fold increase in median survival; induced disease regression in a patient-derived AML model; increased sensitivity to methotrexate [3]. Inhibition of MERTK phosphorylation and pro-survival signaling (STAT6, AKT, ERK1/2); induction of apoptosis [3].
Colon Cancer (Peritoneal Carcinomatosis) [4] Syngeneic mouse model (e.g., MC38, CT26 cells) Enhanced efficacy of FDT cancer vaccine; inhibited immunosuppressive efferocytosis; promoted M1-like macrophage polarization and DC maturation [4]. Blockade of MerTK receptor on macrophages, preventing PS-mediated "don't eat me" signaling and unleashing anti-tumor innate/adaptive immunity [4].

The following diagram illustrates the core signaling pathway targeted by this compound and its subsequent cellular effects, integrating the key mechanisms validated across the cited studies.

unc2250_mechanism MerTK MerTK Downstream PI3K/AKT, MAPK/p38, STAT6 MerTK->Downstream Activates Ligands Gas6/Protein S Ligands->MerTK Binds ProSurvival Pro-Survival & Proliferation (Cell Invasion, Chemoresistance) Downstream->ProSurvival This compound This compound (MerTK Inhibitor) This compound->MerTK Inhibits Apoptosis Induces Apoptosis (↑Bax, ↑Cleaved Caspase-3) This compound->Apoptosis CycleArrest G2/M Cell Cycle Arrest This compound->CycleArrest ChemoSensitivity Increased Chemosensitivity This compound->ChemoSensitivity ImmuneActivation Enhanced Anti-Tumor Immunity (M1 Macrophage Polarization, DC Maturation) This compound->ImmuneActivation

Detailed Experimental Protocols

Here are the core methodologies used in the cited studies to evaluate this compound's anti-tumor activity in vivo.

In Vivo Xenograft Models for Leukemia/Lymphoma [1] [3]

This protocol is foundational for assessing the compound's direct anti-tumor effects.

  • Cell Preparation and Engraftment:

    • Use MCL, B-ALL, or AML cell lines (e.g., Z-138, 697) or primary patient-derived leukemia cells.
    • Culture cells in standard medium (e.g., DMEM with 10% FBS).
    • Resuspend cells in PBS or Matrigel. Inject 2x10^6 cells per mouse via the tail vein (for leukemia dissemination) or subcutaneously (for solid tumors) into immunodeficient NSG or NSGS mice.
  • Treatment Regimen:

    • This compound Formulation: Prepare a solution in saline for oral gavage [3].
    • Dosing: Administer this compound once daily via oral gavage at a dose of 50 mg/kg [3]. Treatment typically begins after tumor engraftment is confirmed (e.g., via bioluminescence imaging).
    • Combination Therapy: To test for chemosensitization, co-administer chemotherapeutic agents like doxorubicin (for MCL) or methotrexate (for ALL) at their respective sub-therapeutic or standard doses [1] [3].
  • Endpoint Analysis:

    • Tumor Burden Monitoring: Use in vivo bioluminescence imaging (if using luciferase-expressing cells) or measure tumor volume with calipers [3].
    • Overall Survival: Record the time from treatment initiation to a predetermined humane endpoint (e.g., >20% weight loss).
    • Pharmacodynamic Analysis: At the end of the study, harvest tumors and bone marrow. Analyze MerTK phosphorylation and cleavage of apoptosis markers (e.g., PARP, Caspase-3) via Western blot [1].
Cancer Vaccine Combination Model for Solid Tumors [4]

This protocol outlines the use of this compound as an immunomodulatory agent.

  • Vaccine Preparation:

    • Frozen Dying Tumor Cell (FDT) Vaccine: Culture murine colon cancer cells (e.g., MC38, CT26). Irradiate cells with a single high dose (e.g., 80 Gy) of X-ray to induce immunogenic cell death. After 24 hours, collect the dying cells, suspend in cryopreservation medium, and freeze in liquid nitrogen to form FDT [4].
  • In Vivo Tumor Model and Treatment:

    • Tumor Challenge: Induce peritoneal carcinomatosis in syngeneic immunocompetent mice (e.g., C57BL/6) by injecting live tumor cells.
    • Vaccination + this compound: Administer the FDT vaccine intraperitoneally. Co-administer this compound (formulated in a suitable vehicle like 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O) via intraperitoneal injection to block MerTK-mediated efferocytosis [4].
  • Endpoint Analysis:

    • Tumor Metrics: Count tumor nodules in the peritoneal cavity and measure malignant ascites volume.
    • Immune Profiling: Analyze peritoneal exudate cells or tumor infiltrates by flow cytometry. Key markers include:
      • M1 Macrophages: CD86+, iNOS+
      • Mature Dendritic Cells (DCs): CD11c+, MHC-II+, CD80/86+
      • T-cells: CD4+, CD8+ IFN-γ+ [4].

The workflow below summarizes the key steps and analysis endpoints for the cancer vaccine combination model.

fdt_workflow Start Start: Tumor Cell Culture (e.g., MC38, CT26) A X-ray Irradiation (80 Gy) Start->A B Incubate 24h (Immunogenic Cell Death) A->B C Freeze in Liquid N₂ (FDT Vaccine Preparation) B->C D In Vivo Tumor Challenge (Peritoneal Carcinomatosis) C->D E Therapeutic Regimen D->E F FDT Vaccine (i.p. Injection) E->F G This compound (i.p. Injection) E->G H Analysis Endpoints F->H G->H H1 Tumor Burden (Nodule Count, Ascites Volume) H->H1 H2 Immune Cell Profiling (M1 Macrophages, DC Maturation, T-cells) H->H2 H3 Cytokine Analysis (Type I Interferon, IFN-γ) H->H3

Pharmacokinetics and Formulation

Key pharmacokinetic parameters and formulation details for in vivo studies are as follows [2] [3]:

Parameter Value / Description
In Vivo Formulation (Clear Solution) 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [2].
Oral Bioavailability 100% [3].
Half-life in Mice ~3.8 hours [3].
Solubility High solubility in saline [3].

Key Considerations for Experimental Design

  • Model Selection: For hematological cancers, use tail vein-injected cell lines in NSG mice. For solid tumors and immuno-oncology applications, use syngeneic models [1] [4] [3].
  • Confirming Target Engagement: Always include Western blot analysis of tumor lysates to confirm that this compound treatment reduces levels of phosphorylated MerTK and its downstream effectors [1].
  • Combination Potential: this compound shows strong synergy with standard chemotherapy and novel modalities like cancer vaccines. Design experiments to explore these combinations [1] [4].

References

UNC2250 pharmacokinetics half-life

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: UNC2250

1. Mechanism of Action and Selectivity this compound is a potent and selective small-molecule inhibitor of the Mer receptor tyrosine kinase (MerTK). It functions by competitively binding to the ATP-binding site of MerTK, thereby inhibiting its autophosphorylation and subsequent activation of downstream pro-survival signaling pathways [1] [2] [3]. This action reduces cell proliferation, invasion, and induces apoptosis in MerTK-expressing cancer cells.

2. Key Pharmacological Profile The table below summarizes the core biochemical and reported in vivo characteristics of this compound:

Parameter Value / Description Context
IC50 (MerTK) 1.7 nM In vitro kinase assay [1] [3]
Selectivity ~160-fold over Axl; ~60-fold over Tyro3 IC50 for Axl: 270 nM; Tyro3: 100 nM [1] [3]
In Vivo Profile "Moderate" half-life, clearance, and volume of distribution; reasonable oral bioavailability; good solubility [1] [3] Noted as suitable for in vivo studies, though specific numerical PK values are not provided.

3. Key Findings from Preclinical Studies

  • Anti-tumor Efficacy: this compound demonstrates robust anti-tumor activity in xenograft models derived from mantle cell lymphoma (MCL) and acute leukemia, significantly delaying tumor progression [2] [4].
  • Chemosensitization: Treatment with this compound sensitizes cancer cells to conventional chemotherapeutic agents like vincristine and doxorubicin, both in vitro and in vivo [2].
  • Immunomodulation: Recent studies show that combining this compound with an X-ray-induced cancer vaccine can block MerTK-mediated efferocytosis by macrophages, alleviating immunosuppression and promoting robust anti-tumor immunity [5].

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Microfluidic Capillary Electrophoresis)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MerTK.

Materials:

  • This compound (e.g., Selleckchem, Cat. No. provided on vendor site) [1]
  • Recombinant MerTK kinase
  • ATP at Km concentration for MerTK
  • Fluorescently-labeled substrate peptide
  • Assay buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1.0 mM DTT, 0.01% Triton X-100, 0.1% BSA [1] [3]
  • 384-well polypropylene microplates
  • LabChip EZ Reader with a 12-sipper chip

Methodology:

  • Reaction Setup: In a final volume of 50 μL assay buffer, prepare reactions containing 1.0 μM fluorescent substrate, ATP, and a serial dilution of this compound (e.g., from 10 μM to 0.1 nM).
  • Initiation and Incubation: Start the kinase reaction by adding the enzyme. Incubate the reaction mixture for 180 minutes.
  • Termination: Stop the reaction by adding 20 μL of 70 mM EDTA.
  • Separation and Analysis: Transfer the mixture to the LabChip system. Phosphorylated and unphosphorylated substrate peptides are separated via microfluidic capillary electrophoresis.
  • Data Analysis: Analyze the data using the instrument's software (e.g., EZ Reader software). The IC50 value is calculated by fitting the inhibition data to a non-linear regression model [1] [3].

Protocol 2: In Vitro Cell-Based Efficacy and Apoptosis Assay

Objective: To assess the functional effects of this compound on MerTK phosphorylation, cell viability, and induction of apoptosis in cancer cell lines.

Materials:

  • MerTK-expressing cell lines (e.g., 697 B-ALL, Z-138 MCL) [4] [2]
  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)
  • This compound, dissolved in DMSO
  • DMSO (vehicle control)
  • Phospho-specific antibodies (e.g., anti-pMERTK, pSTAT6, pAKT, pERK1/2) [4] [2]
  • YO-PRO-1 iodide and propidium iodide (PI) dyes
  • Flow cytometer

Methodology: A. Signaling Inhibition (Immunoblot):

  • Cell Treatment: Culture leukemia cells (3x10⁶/mL) and treat with this compound (e.g., 300 nM) or DMSO vehicle for 1 hour [4].
  • Cell Lysis and Analysis: Prepare cell lysates. Resolve proteins by SDS-PAGE and transfer to a membrane. Probe with phospho-specific and total protein antibodies to detect inhibition of MerTK and its downstream signaling pathways [4] [2].

B. Apoptosis Assay (Flow Cytometry):

  • Cell Treatment: Plate cells (3x10⁵/mL) and treat with this compound or vehicle for 24-48 hours [4] [2].
  • Staining and Detection: Harvest cells and stain with YO-PRO-1 and PI.
  • Analysis: Analyze by flow cytometry. Early apoptotic cells are YO-PRO-1 positive and PI negative; late apoptotic/dead cells are positive for both dyes [4] [2].

The following diagram illustrates the signaling pathway targeted by this compound and the experimental workflow for cell-based analysis:

G cluster_workflow Experimental Analysis Workflow Ligand Gas6 Ligand MERTK MERTK Receptor Ligand->MERTK Binding Downstream Downstream Pathways (PI3K/AKT, MEK/ERK, STAT6) MERTK->Downstream Activates This compound This compound Inhibitor This compound->MERTK Inhibits CellularEffects Cellular Effects This compound->CellularEffects Induces Downstream->CellularEffects Promotes WB Immunoblotting FCM Flow Cytometry (YO-PRO-1/PI Staining) MTT Viability Assay (e.g., MTT, Cell Titer-Glo)

Conclusion

This compound is a well-characterized and potent tool compound for pre-clinical research targeting MerTK. The protocols outlined here are standard for validating its biochemical and cellular activity. For definitive pharmacokinetic studies (e.g., determining exact half-life, clearance, Cmax, and AUC in specific animal models), you would need to conduct in vivo PK studies following established guidelines, using analytical methods like LC-MS/MS to quantify compound levels in plasma over time.

References

UNC2250 Solubility Data and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic solubility characteristics of UNC2250 for preparing stock solutions.

Solvent Solubility Notes
DMSO (\geq) 10 mg/mL (22.70 mM) [1]; 2 mg/mL (4.53 mM) [2] Hygroscopic. Use fresh, dry DMSO for best results [1] [2].
Water Insoluble [2] Not suitable for direct dissolution.
Ethanol Insoluble [2] Not suitable for direct dissolution.
0.1 M HCl 12.5 mg/mL (28.37 mM) [1] Requires pH adjustment with HCl [1].

Experimental Protocols for Working with this compound

Since direct solubility in aqueous buffers is poor, the following protocols are essential for preparing usable solutions for in vitro and in vivo experiments.

Protocol 1: Preparing a Clear Stock Solution for In Vitro Studies

This method is suitable for cell-based assays and produces a clear solution [2].

  • Preparation: Take 100 µL of a 50 mg/mL DMSO stock solution.
  • Mixing: Add 400 µL of PEG300 and mix evenly until the solution is clear.
  • Adding Surfactant: Add 50 µL of Tween-80 and mix evenly until clear.
  • Dilution: Add 450 µL of Saline to adjust the volume to 1 mL.
    • Preparation of Saline: Dissolve 0.9 g of sodium chloride in ddH₂O and dilute to 100 mL [1].
  • Usage: The final mixture is a 5 mg/mL clear solution. It is recommended to prepare and use this working solution freshly on the same day [1].
Protocol 2: Preparing a Homogeneous Suspension for In Vivo Studies

This protocol uses a suspending agent and is common for animal dosing [2].

  • Suspension: Add 5 mg of this compound to 1 mL of a 0.5% CMC-Na/saline water solution.
  • Mixing: Vortex or sonicate the mixture to obtain a homogeneous suspension.
  • Usage: The final mixture is a 5 mg/mL suspension. Sonicate as needed to aid dissolution and maintain homogeneity [2].

Troubleshooting Common Solubility Issues

The following flowchart outlines a systematic approach to diagnose and resolve common problems you might encounter when working with this compound.

G Start Start: Solubility Issue Step1 Is the compound in stock solution completely dissolved in pure DMSO? Start->Step1 Step2 Is the stock solution old? (DMSO is hygroscopic) Step1->Step2 Yes Action1 Use fresh, dry DMSO. Gently warm and sonicate. Step1->Action1 No Step3 When diluting for experiments, does precipitate form immediately? Step2->Step3 No Action2 Prepare a new DMSO stock solution. Step2->Action2 Yes Step4 Is the final mixture a stable suspension for in vivo use? Step3->Step4 No Action3 Do not use water or buffer directly. Use a co-solvent system (see Protocol 1). Step3->Action3 Yes Action4 Ensure homogeneous mixing. Use suspending agents like CMC-Na (see Protocol 2). Step4->Action4 No End Issue Resolved Step4->End Yes

Key Technical Reminders

  • DMSO Quality is Critical: Always use fresh, dry DMSO. Hygroscopic DMSO (which absorbs water from the air) significantly reduces this compound's solubility and can lead to precipitation [1].
  • Avoid Aqueous Buffers: Never dilute the DMSO stock solution directly into water or plain saline, as this will cause immediate precipitation. Always use a co-solvent system like the one described in Protocol 1 [1] [2].
  • Confirm Solution State: For in vitro assays, a clear solution is the target. For some in vivo routes of administration, a homogeneous suspension is acceptable and commonly used [2].

References

UNC2250 Basic Information & Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

First, the table below summarizes the key chemical properties of UNC2250 that are essential for planning your experiments [1] [2] [3].

Property Specification
CAS Number 1493694-70-4 [1] [3] [4]
Molecular Formula C₂₄H₃₆N₆O₂ [1] [2] [3]
Molecular Weight 440.58 g/mol [1] [2] [3]
Recommended Storage Desiccate at -20°C; store under nitrogen for long-term stability [1] [5]

Based on the information from multiple suppliers, here are the standard methods for preparing a stock solution of this compound.

Parameter Recommended Protocol
Common Solvent DMSO [2] [3] [5].
Typical Concentration 10-50 mM. For a 10 mM solution, dissolve 4.4 mg of this compound in 1 mL of DMSO [1].
Solubility in DMSO 20-25 mg/mL (approximately 45-57 mM). Warming to 37-60°C and brief sonication are recommended for complete dissolution [1] [5].
Alternative Solvent 0.1 M HCl (pH 3.0) at 12.5 mg/mL (28.37 mM) [5].

Troubleshooting Common Stock Solution Issues

The following workflow outlines common problems encountered when preparing this compound stock solutions and how to resolve them.

G P1 Problem: Incomplete Dissolution S1 Solubility in DMSO is high, but requires assistance. P1->S1 P2 Problem: Precipitation upon Dilution S2 Stock concentration may be too high. Final DMSO concentration in assay may be too low. P2->S2 P3 Problem: Loss of Product in Vial S3 Powder may adhere to vial cap during shipping. P3->S3 A1 Warm solution to 37-60°C and sonicate. S1->A1 A2 Ensure final DMSO concentration is ≥0.1%. Consider serial dilution with intermediate DMSO steps. S2->A2 A3 Centrifuge vial before opening. Gently tap vial or shake to collect powder. S3->A3

Example Experimental Protocols

To help with your experimental design, here are two key protocols where this compound has been used effectively, based on a published study.

1. Inhibition of Mer Phosphorylation in Cells [6]

  • Cell Line: 697 B-ALL cells.
  • Procedure: Treat cells with this compound at the desired concentration (e.g., IC₅₀ of 9.8 nM was effective) for 1 hour.
  • Analysis: Analyze Mer phosphorylation levels using western blot.

2. Cell Proliferation/Viability Assay [6]

  • Cell Lines: Mantle Cell Lymphoma (MCL) cell lines (e.g., Z-138, Mino, JVM-2).
  • Procedure:
    • Plate cells in 96-well plates at a density of 2,000 cells per 100 µL.
    • Treat cells with a range of this compound concentrations or a vehicle control (DMSO).
    • Incubate for 72 hours.
    • Measure viable cells using a luminescent cell viability assay (e.g., Cell Titer-Glo).

Frequently Asked Questions

Q1: What is the selectivity profile of this compound? this compound is a highly selective Mer inhibitor with an IC₅₀ of 1.7 nM. It shows about 160-fold selectivity over Axl (IC₅₀ = 270 nM) and 60-fold selectivity over Tyro3 (IC₅₀ = 100 nM). It has also been tested against a panel of 30 other kinases with no significant off-target activity [2] [6] [5].

Q2: Has this compound been tested in animal models? Yes. Pharmacokinetic studies show that this compound has a moderate half-life, clearance, and volume of distribution, along with reasonable oral bioavailability. It has been shown to delay disease progression in MCL-cell-derived xenograft models [1] [2] [6].

Q3: How should I handle and store this compound?

  • Handling: The compound is for research use only. Avoid inhalation, contact with skin or eyes, and personal contamination [1].
  • Storage: The powder should be stored in a desiccator at -20°C to -25°C. For stock solutions in DMSO, it is best to prepare and use them on the same day. If necessary, aliquots can be stored sealed at -80°C for several months [1] [5].

References

Storage & Handling Specifications

Author: Smolecule Technical Support Team. Date: February 2026

For optimal stability and performance, please adhere to the following storage conditions.

Form Temperature Stability Duration Solubility & Preparation
Powder -20°C [1] 3 years [1] Hygroscopic; use fresh DMSO [2].
Powder 4°C [1] 2 years [1] -
DMSO Stock Solution -80°C [1] 2 years [1] Prepare at 10-20 mg/mL [3] [1].
DMSO Stock Solution -20°C [1] 1 year [1] Aliquot to avoid freeze-thaw cycles [1].

Hazard & Safety Information:

  • Classification: Acute toxicity (Oral, Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) [4].
  • Hazard Statements: H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects) [4].
  • Precautionary Measures: Wear protective gloves, safety goggles, and impervious clothing. Avoid dust formation and use only in well-ventilated areas [4].

Experimental Protocols

Preparing Stock Solutions for In Vitro Use

The following protocols are validated for preparing UNC2250 solutions [3] [2].

DMSO Stock Solution:

  • Concentration: 2 mg/mL (4.53 mM) is a standard concentration [3] [2].
  • Procedure: Bring the this compound powder to room temperature before opening. Weigh the desired amount and dissolve it in the appropriate volume of DMSO.
  • Storage: Aliquot into small, single-use volumes and store at -80°C for up to 2 years or -20°C for up to 1 year [1].
Preparing Formulations for In Vivo Use

Two validated formulations are available for animal studies [3] [2].

Homogeneous Suspension (5 mg/mL):

  • Add 5 mg of this compound powder to 1 mL of 0.5% CMC-Na solution [3] [2].
  • Mix thoroughly until a homogeneous suspension is achieved [3] [2].
  • Use this formulation immediately for the best results [3] [2].

Clear Solution (0.130 mg/mL):

  • Add 50 μL of a 2.5 mg/mL clarified DMSO stock solution to 400 μL of PEG300. Mix evenly until clear [3] [2].
  • Add 50 μL of Tween 80 to the mixture. Mix again to clarify [3] [2].
  • Add 500 μL of ddH₂O (double-distilled water) and mix. The final volume will be 1 mL [3] [2].
  • This clear solution should be used immediately [3] [2].

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems in the lab.

Problem Possible Cause Solution & Prevention
Solution turns cloudy or precipitate forms Solution has exceeded its stability; compound crashing out of solution. For in vivo doses, prepare a fresh suspension/solution immediately before use [3] [2].
Inconsistent cell assay results Degraded inhibitor or uneven suspension. Use fresh aliquots from -80°C storage. For suspensions, vortex immediately before dosing [3].
Low solubility in aqueous buffers This compound is inherently insoluble in water [3]. Always prepare a DMSO stock first, then dilute into the culture medium. Final DMSO concentration should typically be <0.5%.
Handling concerns Exposure to hazardous powder or solution. Refer to Section 4 (First Aid Measures) and Section 8 (Exposure Controls) of the material's Safety Data Sheet (SDS/MSDS) [4].

Experimental Workflow for Cell-Based Assay

The following diagram outlines a typical workflow for a cell-based assay using this compound, based on protocols from the search results.

Start Start Experiment Prep Prepare this compound Stock Solution Start->Prep Use fresh aliquot Treat Treat Cells with this compound Prep->Treat Dilute in medium Final [DMSO] <0.5% Incubate Incubate (e.g., 1 hour) Treat->Incubate Use validated concentrations (e.g., 5-500 nM for WB) Analyze Analyze Results Incubate->Analyze Perform Western Blot for p-MerTK End End Experiment Analyze->End

Workflow Steps:

  • Prepare this compound Stock Solution: Take a fresh aliquot from your -80°C stock and dilute it in culture medium to the desired working concentration. Ensure the final DMSO concentration is kept low (e.g., below 0.5%) to avoid solvent toxicity [1].
  • Treat Cells: Apply the diluted this compound solution to your cells. Example working concentrations for inhibiting Mer phosphorylation are in the range of 5 to 500 nM, with an IC50 of 9.8 nM reported in 697 B-ALL cells [1].
  • Incubate: A typical incubation time for observing inhibition of MerTK phosphorylation is 1 hour [1].
  • Analyze Results: Assess the inhibitory effect of this compound by analyzing the levels of phosphorylated MerTK (p-MerTK) and total MerTK via Western Blot [1].

Frequently Asked Questions

What is the molecular weight and formula of this compound?

  • Molecular Weight: 440.58 g/mol [3] [1] [2]
  • Molecular Formula: C₂₄H₃₆N₆O₂ [3] [1] [2]
  • CAS Number: 1493694-70-4 [3] [4] [1]

How selective is this compound for Mer compared to other TAM family kinases? this compound is a potent and selective Mer inhibitor. Its reported IC50 for Mer is 1.7 nM. It shows approximately 160-fold selectivity over Axl and 60-fold selectivity over Tyro3 [3] [1] [2].

Can this compound be used in vivo? Yes. Pharmacokinetic (PK) studies indicate that this compound has a moderate half-life, reasonable oral bioavailability, and good solubility, making it suitable for in vivo studies [3] [2]. Be sure to use the validated in vivo formulations described above.

References

optimizing UNC2250 concentration for cell assays

Author: Smolecule Technical Support Team. Date: February 2026

Recommended Concentrations for Cell Assays

The table below summarizes the effective concentrations of UNC2250 for various experimental setups, as reported in recent studies.

Cell Type / Assay Recommended Concentration Incubation Time Key Experimental Outcome Source (Citation)
K562 chronic myeloid leukemia (CML) cells (Sensitive & Resistant) Not explicitly stated for proliferation 72 hours Significant reduction in cell proliferation [1]
MCL (Lymphoma) cell lines (e.g., Z-138, Mino) 0.5 - 2 µM 24 hours (phosphorylation); 24-96 hours (proliferation) Decreased phosphorylation of AKT and p38; inhibited proliferation [2]
BT-12 rhabdoid tumor cells (Colony formation) ~3 µM 3 weeks Reduced colony-forming potential [3]
Colo699 NSCLC cells (Colony formation) ~300 nM 2 weeks Reduced colony-forming potential [3]
Lung cancer cell lines (H1299, A549) 1 - 10 µM Not specified Inhibition of MerTK phosphorylation; induction of apoptosis [4]

Detailed Experimental Protocols

Here are detailed methodologies for key assays using this compound, based on the information from the search results.

Cell Proliferation Assay (Mantle Cell Lymphoma) [2]

This protocol uses a luminescent viability readout.

  • Cell Seeding: Plate cells in 96-well black-walled plates at a density of 2,000 cells per 100 µL of complete growth medium per well.
  • Dosing: Prepare serial dilutions of this compound in DMSO and add to the culture medium. The final DMSO concentration should be equal in all wells, including the vehicle control (typically 0.1% DMSO).
  • Incubation: Culture the plates for 72 hours.
  • Viability Measurement: Add an equal volume of CellTiter-Glo Reagent to each well. Shake the plate to induce cell lysis and then allow it to incubate at room temperature for 10-30 minutes to stabilize the luminescent signal.
  • Data Analysis: Measure the luminescence using a plate reader. The inhibition rate can be calculated using the formula: Inhibition rate (%) = (1 - [Luminescence_dosing / Luminescence_vehicle]) × 100.
Clonogenic (Colony Formation) Assay (Solid Tumors) [3]

This protocol uses a soft agar base to prevent adherent cell spreading and only allows colonies from single cells to form.

  • Base Agar Layer: Prepare a 0.8% agar solution in growth medium (e.g., 0.5x RPMI with 7.5% FBS). Pour this into the wells of a multi-well plate and allow it to solidify completely.
  • Top Cell Layer: Prepare a 0.35% agar solution in growth medium and keep it warm. Mix this agar with the target cells (e.g., 10,000 BT-12 cells or 15,000 Colo699 cells) and pour the mixture over the solidified base layer.
  • Inhibitor Addition: Once the top layer solidifies, overlay it with fresh growth medium containing the desired concentration of this compound or vehicle control.
  • Culture and Staining: Culture the plates for 2-3 weeks, refreshing the medium and inhibitor twice per week. At the endpoint, stain the colonies with a dye like thiazolyl blue tetrazolium bromide (MTT) or nitrotetrazolium blue chloride.
  • Data Analysis: Count the stained colonies manually or using a colony counter.

Troubleshooting Common Issues

  • Lack of Effect at Recommended Concentrations: Verify the expression of MERTK in your cell lines via Western blot. This compound is highly selective for MERTK, so its effects are most pronounced in MERTK-positive cells [3] [2].
  • High Background in Viability Assays: Ensure that the final concentration of DMSO in your vehicle control does not exceed 0.1%, as higher concentrations can be toxic to cells and confound results [1] [2].
  • Inconsistent Colony Formation: The quality and concentration of the agar are critical. Inconsistent colony numbers can arise from variations in agar batch or temperature when mixing with cells. Precise and reproducible technique is essential.

Mechanism of Action & Signaling Pathway

This compound is a potent and selective small-molecule inhibitor of the Mer receptor tyrosine kinase (MERTK). It functions by competitively binding to the ATP-binding pocket of MERTK, thereby inhibiting its kinase activity and subsequent autophosphorylation [3] [4]. This inhibition leads to a cascade of downstream effects, which can be visualized in the following pathway:

G This compound This compound Treatment MERTK MERTK Receptor This compound->MERTK Binds & Inhibits Phosphorylation Autophosphorylation (Inhibition) MERTK->Phosphorylation Inhibits DownstreamSignaling Downstream Signaling (PI3K/AKT, p38, etc.) Phosphorylation->DownstreamSignaling Downregulates BiologicalEffects Biological Outcomes DownstreamSignaling->BiologicalEffects Impacts Proliferation ↓ Cell Proliferation BiologicalEffects->Proliferation Apoptosis ↑ Apoptosis BiologicalEffects->Apoptosis ColonyFormation ↓ Colony Formation BiologicalEffects->ColonyFormation ChemoSensitivity ↑ Chemosensitivity BiologicalEffects->ChemoSensitivity

The downstream consequences of MERTK inhibition include the downregulation of pro-survival pathways (like PI3K/AKT and p38), upregulation of cell cycle inhibitors (p16, p21, p27), and induction of apoptosis [1] [2]. In some cancer models, this compound has also been shown to interfere with the Wnt/β-catenin pathway [1].

Important Considerations for Your Research

  • Specificity: While this compound is highly selective for MERTK over AXL and TYRO3, it's important to note that it may still have off-target effects. Always include appropriate controls, such as genetic knockdown of MERTK, to confirm that observed phenotypes are due to MERTK inhibition [3].
  • Combination Therapy: The search results indicate that targeting TAM kinases (including MERTK) in combination with other drugs like Imatinib can produce additive or synergistic anti-proliferative effects, especially in resistant cell lines. This is a promising area for exploration [1].

References

UNC2250 vehicle controls for in vivo studies

Author: Smolecule Technical Support Team. Date: February 2026

Vehicle Formulations for UNC2250

The table below summarizes vehicle formulations for this compound from chemical suppliers [1] [2] [3] and a research publication [4].

Source Context Formulation Composition Reported Concentration
Suppliers (Selleckchem) [3] In Vivo (suspension) 5% DMSO + 40% PEG300 + 5% Tween80 + 50% ddH₂O 0.130 mg/mL (0.30 mM)
Suppliers (InvivoChem) [2] In Vivo (solution) 10% DMSO + 20% HS-15 + 70% Saline ≥ 1 mg/mL (≥ 2.27 mM)
Suppliers (InvivoChem) [2] In Vivo (solution) 10% DMSO + 40% PEG300 + 50% PBS 1 mg/mL (2.27 mM)
Research Paper (Hoque et al.) [4] In Vivo (glioblastoma study) 5% DMSO + 30% PEG 300 + 65% ddH₂O 0.5 mg/mL

Experimental Protocol from Research Context

The published study that used this compound provides a reference for its in vivo administration [4].

  • Dosing Solution Preparation: this compound was prepared as a suspension in a vehicle of 5% DMSO, 30% PEG 300, and 65% ddH₂O. The suspension was achieved at a concentration of 0.5 mg/mL [4].
  • Dosing Regimen: The study administered the compound to mice via oral gavage at a dosage of 10 mg/kg, once daily [4].
  • Control Group: The research paper specified that a control group received the vehicle alone ("vehicle-treated"), which is a critical practice for establishing that any observed effects are due to the drug and not the formulation it is delivered in [4].

Key Technical Considerations for Your Experiment

When planning your in vivo studies with this compound, please consider the following points:

  • Verify Physicochemical Properties: this compound has limited solubility in water [2]. The formulations listed above are designed to overcome this, with some resulting in clear solutions and others in homogeneous suspensions. The stability of these formulations should be confirmed prior to dosing [2] [3].
  • Prioritize Animal Welfare: Standard practices for in vivo work must be followed. This includes the sterile preparation of dosing solutions/suspensions and adherence to the administration volumes approved by your Institutional Animal Care and Use Committee (IACUC) or equivalent ethics body.
  • Include a Vehicle Control Group: As demonstrated in the literature [4], it is essential to include a group of animals that receives only the vehicle formulation. This control is necessary to account for any potential effects of the vehicle itself on your study outcomes.

Experimental Workflow and Decision Pathway

The following diagram outlines the key steps and considerations for preparing and administering this compound in an in vivo study, based on the available information.

G Start Start: Plan In Vivo Experiment VehicleSelection Select a Vehicle Formulation Start->VehicleSelection PrepSuspension Preparation Path A: Suspension VehicleSelection->PrepSuspension e.g., 5% DMSO, 30% PEG300, 65% ddH2O PrepSolution Preparation Path B: Solution VehicleSelection->PrepSolution e.g., 10% DMSO, 40% PEG300, 50% PBS Confirm Confirm Target Concentration and Final Appearance PrepSuspension->Confirm PrepSolution->Confirm Administer Administer via Oral Gavage Confirm->Administer IncludeControl Include Vehicle-Control Group Administer->IncludeControl

References

UNC2250 working concentration for phosphorylation assays

Author: Smolecule Technical Support Team. Date: February 2026

UNC2250 Working Concentration Guide

For quick reference, here is a summary of the key quantitative data for this compound:

Parameter Value / Range Context / Assay Type
Biochemical IC₅₀ (vs Mer) 1.7 nM [1] [2] [3] Enzyme activity assay [3]
Cellular IC₅₀ (pMer Inhibition) 9.8 nM [1] [3] 697 B-ALL cells, 1-hour treatment [1] [3]
Functional Cell Assay ~300 nM - 3 μM [2] Colony formation (soft agar) assay [2]
Solubility (DMSO Stock) ~2 mg/mL (~4.5 mM) [2] [3] For preparing stock solutions [2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? this compound is a potent, selective, and ATP-competitive inhibitor of the Mer receptor tyrosine kinase (MerTK) [4]. It prevents the autophosphorylation of MerTK, which is a key event in the activation of its downstream signaling pathways [1] [3].

Q2: Besides Mer, what other kinases does this compound inhibit? this compound is highly selective for Mer but also shows activity against other kinases in the TAM family at higher concentrations. It exhibits approximately 160-fold selectivity over Axl (IC₅₀ = 270 nM) and 60-fold selectivity over Tyro3 (IC₅₀ = 100 nM) [1] [2]. It shows no significant activity against a panel of 30 other kinases [1].

Q3: How do I prepare a stock solution of this compound? A typical stock solution can be prepared in DMSO at a concentration of around 2 mg/mL (approximately 4.5 mM) [2] [3]. For optimal stability, aliquot and store the stock solution at -20°C or -80°C, and avoid repeated freeze-thaw cycles [1] [3].

Experimental Protocols & Troubleshooting

Here are detailed methodologies for key experiments citing this compound.

Protocol 1: Inhibiting Mer Phosphorylation in Cells This protocol is used to assess the inhibition of ligand-dependent Mer phosphorylation in cell lines [3].

  • Cell Line: 697 B-ALL cells [1] [3].
  • Procedure:
    • Treat cells with this compound across a concentration range (e.g., 5-500 nM) [3].
    • Incubate for a relatively short period (e.g., 1 hour) [3].
    • Stimulate Mer phosphorylation by adding its ligand, Gas6 [4].
    • Lyse cells and analyze Mer phosphorylation levels via Western blot [4].
  • Expected Outcome: this compound inhibits Mer phosphorylation with an IC₅₀ of approximately 9.8 nM in this setting [1] [3].

Protocol 2: Colony Formation (Soft Agar) Assay This functional assay evaluates the long-term antitumor efficacy of this compound by measuring its ability to prevent colony formation in soft agar [2] [3].

  • Cell Lines: BT-12 rhabdoid tumor cells and Colo699 non-small cell lung cancer (NSCLC) cells [2] [3].
  • Procedure:
    • Suspend cells (e.g., 10,000 BT-12 or 15,000 Colo699 cells) in a top layer of 0.35% soft agar containing culture medium, serum, and this compound (or DMSO vehicle) [2].
    • Pour the suspension over a pre-solidified bottom agar layer [2].
    • Overlay with fresh medium containing this compound or vehicle, refreshing the medium and inhibitor 2-3 times per week [2].
    • After 2-3 weeks, stain the colonies with dyes like thiazolyl blue tetrazolium bromide and count them [2].
  • Working Concentration: Effective concentrations range from about 300 nM for Colo699 cells to 3 μM for BT-12 cells [2].

This compound Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway of MerTK inhibition by this compound, summarizing its role in cancer cell processes based on information from the search results.

G Gas6 Gas6 MerTK_Inactive MerTK (Inactive) Gas6->MerTK_Inactive Binds MerTK_Active MerTK (Active) Autophosphorylated MerTK_Inactive->MerTK_Active Activation Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK) MerTK_Active->Downstream_Signaling This compound This compound This compound->MerTK_Active Inhibits Cell_Processes Cell_Processes Downstream_Signaling->Cell_Processes

Troubleshooting Common Issues

  • No Reduction in Phosphorylation: If this compound fails to inhibit Mer phosphorylation in your cellular assay, first verify the concentration and solubility. Prepare a fresh DMSO stock solution and ensure the final DMSO concentration in cell culture is well-tolerated (typically ≤0.1%). Confirm that your cell model expresses MerTK endogenously or is engineered to do so. As a positive control, you could compare your results with other known MerTK inhibitors like AZD7762, which has been used in parallel with this compound in studies [4].
  • Choosing the Right Concentration: Your experimental goal dictates the concentration.
    • For short-term phosphorylation inhibition (minutes to hours), use lower nanomolar concentrations (e.g., 10-100 nM) [1] [3].
    • For long-term functional assays (days to weeks, like colony formation), higher concentrations (e.g., 300 nM to 3 μM) are typically required to see an anti-proliferative effect [2].

References

UNC2250 dissolution protocol sonication

Author: Smolecule Technical Support Team. Date: February 2026

UNC2250 Solubility & Sonication Guide

Solubility and Stock Solution Preparation

The table below summarizes the key solubility data and recommended practices for preparing a this compound stock solution.

Aspect Details References
Recommended Solvent DMSO [1] [2] [3]
Solubility in DMSO ~2 mg/mL to 25 mg/mL (approximately 4.5 mM to 56.7 mM) [1] [3] [4]
Sonication Recommendation Recommended to achieve a clear solution and ensure full dissolution. [1] [2]
Aqueous Buffers Insoluble in water or saline. For in vivo studies, specific formulations with co-solvents are required. [2] [3] [4]

Critical Note on Sonication Sonication is a critical step that can significantly influence your experimental results. The energy and duration of sonication can affect not only the dissolution of the compound but also the stability of the solution and the compound itself.

  • Particle Properties: Sonication can decrease particle size and agglomeration, which increases the available surface area and can enhance dissolution [5].
  • Altered Characteristics: For some compounds, extended or high-energy sonication can increase particle dissolution (the release of metal ions from metal nanoparticles) and alter surface properties [6]. While this compound is not a metal nanoparticle, this highlights the principle that sonication parameters should be optimized and consistent.
  • Solution Stability: The presence of stabilizers like Bovine Serum Albumin (BSA) during sonication can be damaged by the process and may paradoxically accelerate compound dissolution in some cases [5] [6].

Step-by-Step Dissolution Protocol

Here is a general protocol for preparing a this compound stock solution in DMSO. Always refer to your specific product's documentation for the most accurate information.

  • Weighing: Accurately weigh the desired amount of this compound powder.
  • Initial Dissolution: Add the appropriate volume of pure, anhydrous DMSO to achieve your target stock concentration (e.g., 10-25 mg/mL).
  • Sonication: Subject the solution to sonication.
    • Method: Use a water-bath or probe sonicator.
    • Conditions: A generic starting point is brief sonication (e.g., 1-5 minutes). However, the optimal time and energy must be determined for your specific setup to ensure complete dissolution without compromising compound integrity [1] [2] [5].
    • Temperature Control: It is advisable to perform sonication in brief pulses with cooling intervals (e.g., in an ice-water bath) to prevent overheating the DMSO and the compound.
  • Visual Inspection: After sonication, inspect the solution. It should appear clear and without visible particles. If cloudiness or solid material remains, further optimized sonication may be required.
  • Storage: Aliquot the clear stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

The following diagram illustrates the decision-making workflow for the dissolution process:

G start Weigh this compound add_dmso Add Anhydrous DMSO start->add_dmso sonicate Apply Sonication (with cooling) add_dmso->sonicate inspect Inspect Solution sonicate->inspect complete Clear Solution Aliquot & Store at -80°C inspect->complete Yes troubleshoot Cloudy or Particulates inspect->troubleshoot No troubleshoot->sonicate Optimize protocol & repeat

Frequently Asked Questions

Q1: What is the maximum recommended stock concentration for this compound in DMSO? A recommended maximum is 25 mg/mL (56.7 mM) [1]. While one supplier suggests a lower limit of 2 mg/mL for general use [3], another explicitly lists 25 mg/mL as a viable concentration [1]. Always start with the lowest concentration sufficient for your experiment.

Q2: My solution became cloudy when I added it to an aqueous buffer. What happened? This is expected. This compound is insoluble in water [3] [4]. For cell-based assays, you will add a small volume of the concentrated DMSO stock directly to your cell culture medium. The final DMSO concentration should typically be kept low (e.g., 0.1% - 0.5%) to maintain cell viability. The cloudiness may not be avoidable but is mitigated by the solubilizing agents in the culture medium.

Q3: How should I prepare this compound for in vivo administration? You cannot use the plain DMSO stock. Specialized formulations are required, such as suspensions in:

  • 5% DMSO + 40% PEG300 + 5% Tween80 + 50% saline [3].
  • 10% DMSO + 20% HS-15 + 70% saline [2]. These formulations often require sequential addition of solvents and sonication to create a clear solution or a homogeneous suspension [2] [3] [4].

Q4: Why is my biological activity inconsistent between experiments? Inconsistent sonication is a potential cause. Variations in sonication time, energy, or temperature can lead to differences in the true dissolved concentration and the physical state of the compound, directly impacting the administered dose and observed biological effects [5] [6]. Standardize your sonication protocol (time, power, vessel, volume) across all experiments and document it precisely.

References

Reported Formulation & Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

While specific dosing schedules are not provided, here is key formulation and PK data from the literature.

Parameter Description
Reported Solubility ≥ 22.05 mg/mL in DMSO (with gentle warming) [1].
In Vivo Formulation (Selleck Chem) 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O [2].
Pharmacokinetic Profile "Moderate half-life, clearance, and volume of distribution as well as reasonable oral bioavailability and good solubility" [2].

Experimental Evidence of In Vivo Efficacy

The following table summarizes a peer-reviewed study that successfully used UNC2250 in an animal model, providing a critical reference point.

Study Aspect Details
Disease Model Mantle cell lymphoma (MCL)-cell-derived xenograft models [3].
Reported Effect This compound significantly delayed disease progression [3].
Specific Dosing Not stated in the available excerpt [3].

Experimental Protocols for Key Assays

Here are detailed methodologies for critical in vitro experiments cited in the research, which are essential for establishing efficacy and mechanism of action before moving to in vivo studies.

  • Cell Line: Z-138, Mino, and JVM-2 MCL cell lines [3].

  • Culture Conditions: Low-glucose DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin [3].

  • Procedure:

    • Plate cells in triplicate at a density of 2000 cells per 100 µL in 96-well black base microplates.
    • Culture cells in the absence (vehicle) or presence of this compound for 72 hours.
    • Measure viable cells using the Cell Titer-Glo Luminescent Cell Viability Assay system.
    • Calculate inhibition rates using the formula: Inhibition rate = (1 - dosing/vehicle) × 100% [3].
  • Cell Lines: Non-small cell lung carcinoma (NSCLC) lines H1299 and A549 [4].

  • Procedure:

    • Treat cells with this compound (e.g., 1 µM and 10 µM concentrations were used in one study).
    • Stimulate cells with Gas6 ligand to activate MerTK signaling.
    • Harvest cell lysates.
    • Monitor MerTK autophosphorylation and inhibition of downstream pathways (like AKT and ERK) by Western blot [3] [4].

Mechanism of Action & Signaling Pathway

The following diagram illustrates the mechanism of this compound and the MerTK signaling pathway it inhibits, based on information from the search results.

G Gas6_PS Gas6/Protein S & Phosphatidylserine (PS) MERTK MERTK Receptor Gas6_PS->MERTK Binds MERTK_P MERTK (Phosphorylated, Active) MERTK->MERTK_P Autophosphorylation Downstream Downstream Pathways (PI3K/AKT, MAPK/ERK) MERTK_P->Downstream Activates Effects Cellular Effects Downstream->Effects Leads to Effect1 ↑ Cell Survival ↑ Chemoresistance Effects->Effect1 Effect2 ↑ Proliferation ↑ Invasion Effects->Effect2 Effect3 Immunosuppressive Efferocytosis Effects->Effect3 This compound This compound This compound->MERTK Inhibits

This diagram shows how this compound acts as a potent and selective ATP-competitive inhibitor, blocking MerTK auto-phosphorylation and activation to suppress oncogenic signaling [2] [3] [4].

FAQs and Troubleshooting Guide

  • Q: What is a typical starting dose for in vivo studies with this compound?

    • A: A specific starting dose cannot be recommended from the available public data. The effective dose can vary significantly based on the animal model, route of administration, and the specific disease being studied. You must determine this empirically through pilot PK/PD studies.
  • Q: How should I formulate this compound for oral gavage in mice?

    • A: One validated formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% double-distilled water (ddH₂O) [2]. Preparing a homogeneous suspension using a vehicle like 0.5% carboxymethyl cellulose sodium salt (CMC-Na) is another common approach for oral administration of compounds [2] [5].
  • Q: How can I confirm that this compound is effectively hitting its target in my model system?

    • A: The most direct method is to measure the phosphorylation status of MerTK and its key downstream effectors, such as AKT and ERK, via Western blot from tumor lysates or relevant tissues [3] [4]. A successful PD study would show a dose-dependent reduction in phospho-MerTK levels.

A Path Forward for Your Dosing Optimization

Since the search results lack a complete protocol, here is a suggested path to establish one:

  • Confirm In Vitro Activity: Use the cell proliferation and Western blot protocols above to verify this compound's potency in your specific cell lines.
  • Conduct a PK Study: Perform a pilot pharmacokinetic study in your chosen animal species. Administer this compound via your intended route (e.g., oral gavage) at a reasonable dose (e.g., 10-50 mg/kg is a common starting range for kinase inhibitors) and collect blood samples at various time points to measure compound concentration over time.
  • Perform a PD Study: In your disease model, administer a range of doses and harvest tumor tissues. Analyze these samples by Western blot to link specific doses to the extent of MerTK pathway inhibition (the PD marker).
  • Integrate PK and PD: Use the data from steps 2 and 3 to identify a dosing regimen that maintains effective drug concentrations and sustained target inhibition throughout the treatment cycle.

References

reducing UNC2250 non-specific binding

Author: Smolecule Technical Support Team. Date: February 2026

UNC2250 Quantitative Data Summary

The table below summarizes key pharmacological and usage data for this compound from recent research publications.

Parameter Value / Concentration Context / Cell Line Source / Citation
IC₅₀ (MerTK kinase) 1.7 nM In vitro kinase assay [1]
Selectivity (vs Axl) ~160-fold --- [1]
Selectivity (vs Tyro3) ~60-fold --- [1]
Cellular IC₅₀ (pMerTK) 9.8 nM 697 B-ALL cells (1 hr treatment) [1]
In-cell inhibition (pMerTK) ~1-10 µM H1299 & A549 NSCLC cells [2]
Apoptosis Induction 1-10 µM H1299 & A549 NSCLC cells [2]
In vivo dosage 10 mg/kg Mouse model (cardiac macrophage study) [3]

Experimental Protocols from Literature

Here are detailed methodologies for key experiments using this compound, which can serve as reference protocols.

Inhibiting MerTK Phosphorylation in Cell Lines

This protocol is used to validate target engagement by this compound by measuring the reduction in phosphorylated MerTK (pMerTK).

  • Cell Lines: 697 B-ALL cells [1] or H1299/A549 NSCLC cells [2].
  • Inhibition Procedure:
    • Culture cells in complete growth medium.
    • Pre-treatment: Expose cells to a range of this compound concentrations (e.g., 5 nM to 500 nM for 697 cells; 1 µM to 10 µM for NSCLC cells) for a set period (e.g., 1 hour [1] or 30 minutes [2]).
    • Stimulation (for NSCLC): After pre-treatment, stimulate the cells with the MerTK ligand Gas6 (e.g., 400 ng/mL [2]) to activate the receptor and induce phosphorylation.
  • Validation Method: Western Blot Analysis [1] [4] [2]
    • Cell Lysis: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Gel Electrophoresis: Separate proteins by molecular weight using SDS-PAGE.
    • Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
    • Blocking: Incubate membrane in a blocking buffer (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
    • Antibody Probing:
      • Probe with a primary antibody specific for phospho-MerTK.
      • Use an antibody against total MerTK as a loading control.
    • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
Assessing Functional Effects: Proliferation and Apoptosis

These assays determine the functional consequences of MerTK inhibition by this compound.

  • Cell Proliferation/Viability Assay [4]

    • Plate Cells: Seed cells (e.g., 2,000 cells/well) in a 96-well plate.
    • Apply Compound: Treat cells with a dose range of this compound for a set duration (e.g., 72 hours).
    • Quantify Viability: Use a luminescent cell viability assay like the CellTiter-Glo Assay. This measures ATP, which is directly proportional to the number of metabolically active cells.
    • Calculate Inhibition: Calculate inhibition rates using the formula: Inhibition rate = (1 - [dosing/vehicle]) × 100%.
  • Apoptosis Assay by Flow Cytometry [2]

    • Treat and Harvest: Treat cells (e.g., H1299, A549) with this compound (e.g., 1-10 µM) for a period sufficient to induce apoptosis (e.g., 48 hours).
    • Stain Cells: Stain the harvested cells with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in apoptotic cells) and a viability dye like Propidium Iodide (PI).
    • Analyze: Analyze cells using flow cytometry. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both.
In Vivo Administration

A protocol for using this compound in a mouse model is described below.

  • Model: Mouse model of cardiac ischemia-reperfusion injury [3].
  • Dosage: 10 mg/kg [3].
  • Route: Intravenous (IV) administration [3].
  • Purpose: To inhibit MerTK phosphorylation and downstream AKT signaling in cardiac macrophages within the living animal [3].

Strategies to Address Non-Specific Binding

While the search results do not explicitly detail methods to reduce this compound's non-specific binding, the information allows for these evidence-based troubleshooting strategies:

  • Optimize Concentration and Timing: The large discrepancy between the biochemical IC₅₀ (1.7 nM) and cellular/in vivo concentrations (nM to µM) [1] [2] suggests that off-target effects are more likely at higher doses. Recommendation: Establish a dose-response curve for your specific experiment and use the lowest effective concentration.
  • Include a More Selective Comparator: Research indicates that AZD7762 can be a more potent MerTK inhibitor in certain cellular models compared to this compound [2]. Using it as a comparator could help determine if an observed effect is specifically due to MerTK inhibition.
  • Validate with Genetic Knockdown: To confirm that the phenotypic effects of this compound (e.g., reduced proliferation, increased apoptosis) are on-target, use MerTK-specific shRNA or siRNA as a parallel experimental arm [4]. Concordant results between pharmacological inhibition and genetic knockdown strongly support a specific mechanism of action.

To help visualize the mechanism of this compound and the experimental workflow for troubleshooting, I have created the following diagrams.

G cluster_pathway MerTK Signaling Pathway & Inhibition Gas6 Gas6 MerTK MerTK Gas6->MerTK Binds pMerTK pMerTK MerTK->pMerTK Activates Downstream Downstream pMerTK->Downstream Phosphorylates (AKT, p38) Cellular_Response Cellular_Response Downstream->Cellular_Response Promotes (Proliferation, Survival) This compound This compound Inhibitor This compound->MerTK Inhibits

G Start Suspected Non-Specific Binding of this compound Step1 Confirm Target Engagement (Western Blot for pMerTK) Start->Step1 Step2 Titrate Compound (Use Lowest Effective Dose) Step1->Step2 Step3 Use Orthogonal Method (e.g., Genetic Knockdown) Step2->Step3 Step4 Include Comparator (e.g., AZD7762) Step3->Step4 Result Interpret Results Specific vs. Non-Specific Step4->Result

I hope this structured information provides a solid foundation for your technical support center. The experimental details and troubleshooting logic are derived from recent peer-reviewed studies, ensuring their relevance for your audience of researchers and drug development professionals.

References

Core Profile and Research Applications at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature UNC2250 UNC569
Primary Target MerTK [1] [2] MerTK [3] [4] [5]
Key Differentiator High selectivity for MerTK [2] Potent inhibitor of the entire TAM family (Mer, Axl, Tyro3) [3] [4]
Selectivity (vs. Axl/Tyro3) 60 to 160-fold higher selectivity for Mer [2] Also inhibits Axl (IC50 = 37 nM) and Tyro3 (IC50 = 48 nM) [3] [4]
Reported IC50 for Mer 1.7 nM (biochemical) [2] 2.9 nM (biochemical) [3] [4] [5]
Main Research Areas Mantle cell lymphoma (MCL) [1] Acute Lymphoblastic Leukemia (ALL), Atypical Teratoid/Rhabdoid Tumors (ATRT) [3] [6]

Detailed Experimental Data and Protocols

The following table provides a detailed breakdown of the experimental findings and methodologies associated with each inhibitor, which is crucial for evaluating their biological effects.

Aspect This compound UNC569

| In Vitro Anti-proliferative & Pro-apoptotic Effects | - Inhibits Mer phosphorylation in 697 B-ALL cells (IC50 = 9.8 nM) [2].

  • Induces G2/M cell cycle arrest and apoptosis in MCL cells; increases Bax, cleaved caspase-3, PARP; decreases Bcl-2, Mcl-1, Bcl-xL [1]. | - Inhibits Mer phosphorylation in 697 B-ALL and Jurkat T-ALL cells (IC50 = 141 nM and 193 nM) [3] [4].
  • Induces apoptosis; increases cleaved caspase-3 and PARP [3] [6]. | | Impact on Downstream Signaling | Decreases phosphorylation of downstream AKT and p38 in MCL cells [1]. | Inhibits activation of downstream ERK1/2 and AKT pathways in ALL cells [3]. | | Chemosensitization | Sensitizes MCL cells to vincristine (in vitro) and doxorubicin (in vitro and in vivo) [1]. | Sensitizes ALL cells to etoposide and methotrexate, increasing apoptosis [6]. | | In Vivo Efficacy | Delays disease progression in MCL-cell-derived xenograft models [1]. | Induces >50% reduction in tumor burden in a transgenic zebrafish T-ALL model [3]. | | Key Experimental Protocols | - Cell Viability: Measured via Cell Titer-Glo Luminescent Assay after 72h treatment [1]. - Apoptosis/Cell Cycle: Analyzed by Western Blot for protein markers (e.g., PARP, Caspase-3) [1]. - Invasion/Migration: Assessed using Matrigel Invasion Chambers and Transwell assays [1]. | - Mer Phosphorylation Inhibition: Cells treated with pervanadate; Mer immunoprecipitated, and p-Mer/total Mer detected by Western Blot [3]. - Colony Formation: Cells cultured in methylcellulose/soft agar with inhibitor for 2-3 weeks; colonies counted after staining [3] [2]. - In Vivo Zebrafish Model: MYC transgenic zebrafish with T-ALL immersed in 4 µM UNC569 for 2 weeks; tumor burden quantified by fluorescence [3]. |

Mechanism of Action and Signaling Pathways

Both this compound and UNC569 are ATP-competitive inhibitors that target the MerTK kinase domain, blocking its autophosphorylation and activation [4] [2]. This inhibition disrupts key downstream pro-survival and proliferative signaling pathways, leading to reduced cancer cell viability and increased apoptosis. The following diagram visualizes this mechanism and its functional outcomes in cancer cells.

g Ligand Gas6 Ligand MERTK MerTK Receptor Ligand->MERTK Binds AKT AKT Pathway MERTK->AKT Activates ERK ERK1/2 Pathway MERTK->ERK Activates P38 p38 Pathway MERTK->P38 Activates Inhibitor This compound / UNC569 (ATP-competitive inhibitor) Inhibitor->MERTK Inhibits ProSurvival Proliferation Cell Survival AKT->ProSurvival Promotes ERK->ProSurvival Promotes P38->ProSurvival Promotes Apoptosis Apoptosis ProSurvival->Apoptosis Inhibition Leads to ChemoResist Chemoresistance ProSurvival->ChemoResist Promotes ChemoResist->ChemoResist Reversal

This diagram illustrates the shared mechanism where these inhibitors block MerTK activation, leading to a cascade of anti-tumor effects.

Conclusion and Research Considerations

For researchers selecting between these tool compounds, the choice depends heavily on the specific scientific question:

  • Choose this compound for studies where high selectivity for MerTK over Axl and Tyro3 is critical to isolate MerTK-specific biology, particularly in MCL and other hematological malignancy models [1] [2].
  • Choose UNC569 for research contexts where broader inhibition of the TAM family is acceptable or desired, or when working with ALL and ATRT models where its efficacy is well-documented [3] [6].

References

UNC2250 vs AZD7762 Mer inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison

The table below summarizes the key biochemical and cellular data for UNC2250 and AZD7762:

Inhibitor Primary Target (IC₅₀) MerTK Inhibition (IC₅₀) Selectivity (vs. Axl/Tyro3) Key Characteristics
This compound [1] [2] MerTK (1.7 nM) [1] [2] 1.7 nM (biochemical) [1] [2] ~160-fold / ~60-fold [1] [2] Potent and selective MerTK inhibitor; reduces colony formation in tumor cells [1].
AZD7762 [3] [4] [5] Chk1 (5 nM) [4] 37.96 nM (at ~Km ATP) [3] Information not specified in search results Checkpoint kinase inhibitor; inhibits MerTK as a secondary activity; clinical development halted due to cardiac toxicity [3] [6].

Mechanisms and Experimental Evidence

This compound: A Selective MerTK Inhibitor
  • Mechanism of Action: this compound is a potent ATP-competitive inhibitor designed to target MerTK with high selectivity over the closely related TAM family kinases, Axl and Tyro3 [1] [2].
  • Cellular and Functional Evidence:
    • In 697 B-cell acute lymphoblastic leukemia cells, this compound inhibited Gas6-induced MerTK phosphorylation with an IC₅₀ of 9.8 nM [2].
    • It demonstrated functional antitumor activity by reducing the colony-forming potential of rhabdoid tumor (BT-12) and non-small cell lung cancer (Colo699) cell lines in soft-agar assays [1].
    • In mantle cell lymphoma (MCL) models, this compound decreased proliferation and invasion, induced apoptosis, and sensitized cancer cells to chemotherapeutic agents like vincristine and doxorubicin [7].
AZD7762: A Checkpoint Kinase Inhibitor with MerTK Activity
  • Mechanism of Action: AZD7762 is a potent ATP-competitive inhibitor of checkpoint kinases Chk1 and Chk2. Research has revealed that it also binds to and inhibits MerTK in a competitive manner with respect to ATP [3] [8] [4].
  • Structural and Cellular Evidence:
    • The crystal structure of the MerTK kinase domain in complex with AZD7762 has been solved, providing clear evidence of its direct binding within the ATP-binding pocket and insights for structure-based drug design [3] [5].
    • In H1299 and A549 non-small cell lung cancer cell lines, AZD7762 treatment (at 1-10 µM) inhibited Gas6-induced MerTK autophosphorylation and significantly induced apoptosis [3].

Experimental Protocols for Reference

For researchers looking to replicate or design similar studies, here are summaries of key methodologies cited in the literature.

Kinase Inhibition Assay (HTRF)

This homogeneous time-resolved fluorescence (HTRF) assay was used to determine the IC₅₀ of AZD7762 for MerTK [3] [9].

  • Procedure:
    • Reaction Setup: The kinase reaction contained the MerTK kinase domain, ATP (at concentrations near its Km or at a physiological 1 mM), the inhibitor (serially diluted), and a fluorescently-labeled substrate in an HTRF buffer.
    • Incubation: The reaction mixture was incubated for 120 minutes at 37°C to allow phosphorylation.
    • Detection & Analysis: The reaction was stopped, and time-resolved fluorescence signals were measured. The ratio of emissions at 620 nm and 650 nm was used to calculate the percentage of inhibition and determine the IC₅₀ value.
Cellular MerTK Phosphorylation Assay (Western Blot)

This method was used to confirm target engagement in cells for both this compound and AZD7762 [3] [7] [2].

  • Procedure:
    • Cell Treatment: Cells (e.g., 697 B-ALL, MCL lines, or NSCLC lines) are treated with the inhibitor for a set time (e.g., 1 hour).
    • Stimulation: MerTK signaling is activated by adding its ligand, Gas6.
    • Cell Lysis & Western Blot: Cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against phosphorylated MerTK and total MerTK to assess inhibition.

Pathway and Workflow Diagrams

To better visualize the context of MerTK inhibition and the experimental process, the following diagrams outline the key signaling pathway and a general workflow for inhibitor testing.

mer_pathway Gas6 Gas6 MerTK MerTK Gas6->MerTK Binds & Activates Downstream Survival & Growth (PI3K/AKT, MAPK) MerTK->Downstream Phosphorylates Effects Cell Survival Proliferation Chemoresistance Downstream->Effects Inhibitor This compound/AZD7762 Inhibitor->MerTK Inhibits

Diagram 1: Simplified MerTK Signaling Pathway. Activation of MerTK by its ligand Gas6 triggers pro-survival and growth signals. Inhibitors like this compound and AZD7762 block this pathway by targeting the kinase domain.

workflow A 1. In Vitro Assay (HTRF, MCE) B 2. Cellular Validation (Western Blot, Viability) A->B C 3. Functional Assay (Apoptosis, Colony Formation) B->C D 4. In Vivo Studies (Xenograft Models) C->D

Diagram 2: Generic Workflow for Profiling MerTK Inhibitors. A typical progression for evaluating potential inhibitors, from biochemical screening to in vivo models.

Key Insights for Research Applications

  • For Selective MerTK Studies: This compound is the more appropriate tool compound due to its designed selectivity for MerTK over other TAM kinases, helping to isolate the specific role of MerTK in biological processes [1] [2].
  • For Multi-Kinase or Chemosensitization Studies: AZD7762 offers a profile of dual Chk and MerTK inhibition. While its cardiac toxicity precludes clinical development, it remains a useful research tool for investigating the intersection of DNA damage checkpoint abrogation and MerTK signaling [3] [6] [8].
  • Consider ATP Concentrations: The inhibitory potency (IC₅₀) of ATP-competitive inhibitors like these can shift significantly at physiological ATP concentrations (~1 mM). When comparing data, ensure the assay conditions are noted, as IC₅₀ values are typically higher at 1 mM ATP than at the ATP Km value [3].

References

UNC2250 Profile and Known Specificity

Author: Smolecule Technical Support Team. Date: February 2026

UNC2250 is a potent and selective small-molecule inhibitor targeting the Mer receptor tyrosine kinase (MerTK) [1] [2]. The quantitative data on its selectivity is primarily limited to its performance against the closely related TAM family kinases.

The table below summarizes its core activity data:

Target IC₅₀ / Inhibition Constant Selectivity Fold-Change (vs. Mer)
Mer 1.7 nM [1] [2] -
Tyro3 100 nM [1] ~60-fold
Axl 270 nM [2] ~160-fold

One supplier note indicates that this compound showed no significant inhibition across a panel of 30 other kinases, though the specific kinases in this panel are not listed [2].

Key Experimental Evidence and Workflows

The characterization of this compound involved standard biochemical and cellular assays to confirm its potency and mechanism of action.

In Vitro Kinase Assay

The primary biochemical assay used to determine the IC₅₀ values was a Microfluidic Capillary Electrophoresis (MCE) Assay [1]. The workflow of this process is outlined below:

kinase_assay_workflow Start Start Kinase Assay Prep Prepare Reaction Mixture (Enzyme, ATP, substrate, this compound) Start->Prep Incubate Incubate (180 min) Prep->Incubate Stop Stop Reaction (Add EDTA) Incubate->Stop Analyze MCE Analysis (LabChip EZ Reader) Stop->Analyze Data Data Analysis (Calculate IC₅₀) Analyze->Data

Cell-Based Functional Assays

In cellular models, this compound demonstrated functional activity by:

  • Inhibiting Mer Phosphorylation: It reduced phosphorylation of MerTK in 697 B-ALL cells and Colo699 NSCLC cells with an IC₅₀ of 9.8 nM [1] [2].
  • Reducing Clonogenic Potential: It inhibited colony formation in soft agar assays for rhabdoid tumor cells (BT-12) and NSCLC cells (Colo699) at concentrations of ~3 μM and ~300 nM, respectively [1].
  • Inducing Apoptosis & Cell Cycle Arrest: In Mantle Cell Lymphoma (MCL) studies, this compound treatment prompted apoptosis and induced G2/M phase arrest in cell lines [3].

This compound in Preclinical Research

The following diagram illustrates the documented role of MerTK signaling and the functional effects of its inhibition by this compound in cancer cells, based on preclinical studies:

mertk_signaling Ligand Ligand (e.g., Gas6) MerTK MerTK Receptor Ligand->MerTK Downstream Downstream Pathways (PI3K/AKT, MAPK/p38) MerTK->Downstream Inhibition Inhibition of: - Proliferation - Invasion/Migration MerTK->Inhibition Apoptosis Promotion of: - Apoptosis - Chemosensitivity MerTK->Apoptosis Effects Pro-Survival & Growth Signals Downstream->Effects This compound This compound This compound->MerTK Inhibits

References

UNC2250 Inhibitory Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Target IC50 Value Selectivity Ratio (vs. Mer)
MerTK 1.7 nM -
Tyro3 100 nM ~60-fold less active
Axl Not fully quantified in results ~160-fold less active

Experimental Evidence & Protocols

The quantitative data is supported by the following standardized experimental methodologies, which you can use for comparison with other alternatives.

  • Kinase Assay Protocol: The inhibitory activity (IC50) of UNC2250 was determined using a Microfluidic Capillary Electrophoresis (MCE) Assay [1] [2] [3].

    • Method: Activity assays were performed in a 384-well polypropylene microplate in a final volume of 50 μL of 50 mM Hepes, pH 7.4, containing 10 mM MgCl2, 1.0 mM DTT, 0.01% Triton X-100, 0.1% bovine serum albumin (BSA), 1.0 μM fluorescent substrate, and ATP at the Km for each enzyme.
    • Reaction Termination: All reactions were stopped by adding 20 μL of 70 mM EDTA.
    • Detection: After a 180-minute incubation, phosphorylated and unphosphorylated substrate peptides were separated on a LabChip EZ Reader. Data were analyzed using EZ Reader software.
  • Cell-Based Anti-Proliferation Protocol: The functional antitumor activity of this compound was demonstrated through colony formation assays in soft agar [1] [3].

    • Cell Lines: Used in models like BT-12 rhabdoid tumor cells and Colo699 non-small cell lung cancer (NSCLC) cells.
    • Method: Cells were cultured in a soft agar medium containing this compound or a DMSO vehicle control. The medium and inhibitor were refreshed 2-3 times per week.
    • Endpoint: Colonies were stained and counted after 2-3 weeks. This compound treatment resulted in a reduction of colony-forming potential, linking the functional activity directly to Mer inhibition.

Key Differentiating Points for Your Guide

When creating your comparison guide for researchers, the following points from the search results may be valuable:

  • High Selectivity: The ~160-fold and ~60-fold selectivity over Axl and Tyro3, respectively, makes this compound a more specific tool for isolating MerTK-driven phenotypes compared to first-generation, multi-targeted inhibitors [1].
  • Suitable for In Vivo Studies: Pharmacokinetic (PK) experiments indicate that this compound has moderate in vivo half-life, reasonable oral bioavailability, and good solubility, making it a candidate for animal studies [2] [3] [4].
  • Mechanism of Action: this compound efficiently inhibits ligand-dependent phosphorylation of MerTK and a chimeric EGFR-Mer protein in cells, confirming its direct action on the target [4].

Context Within the Research Field

To help visualize the role of this compound and its target in cancer research, the following diagram maps the key signaling pathway.

architecture Ligands Gas6 / Protein S MerTK MerTK Receptor Ligands->MerTK Binds to Phosphorylation Receptor Phosphorylation MerTK->Phosphorylation Activates Downstream Downstream Pathways (PI3K/AKT, MEK/ERK, STAT6) Phosphorylation->Downstream Triggers CellularEffects Cellular Effects (Proliferation, Survival, Migration) Downstream->CellularEffects Promotes This compound This compound Intervention This compound->Phosphorylation Inhibits

References

Biochemical & Cellular Profiling of UNC2250

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate quantitative data on UNC2250's activity and selectivity.

Table 1: Inhibitory Potency (IC50) of this compound

Target / Assay IC50 Value Experimental Context
Mer Kinase Enzyme 1.7 nM Biochemical kinase assay [1] [2] [3].
Axl Kinase Enzyme 270 nM ~160-fold selectivity over Mer [3].
Tyro3 Kinase Enzyme 100 nM ~60-fold selectivity over Mer [1] [2].
Mer Phosphorylation in Cells 9.8 nM Cellular assay in 697 B-ALL cells [2].
Anti-proliferation (IC50 range) ~3 μM Colony formation assays in BT-12 and Colo699 cell lines [1].

Table 2: Key Cellular and In Vivo Efficacy Findings

Experimental Model Key Findings Source/Context
Mantle Cell Lymphoma (MCL) Cells Inhibited proliferation and invasion; induced G2/M cell cycle arrest and apoptosis; sensitized cells to chemotherapeutics (vincristine, doxorubicin) [4] [5]. Preclinical study in MCL cell lines (e.g., Z-138, Mino, JVM-2) [4].
MCL Xenograft Models Delayed disease progression in vivo [4] [5]. Preclinical animal models [4].
B-ALL and NSCLC Cells Inhibited ligand-dependent phosphorylation of a Mer chimeric protein; reduced colony formation in soft agar [1] [2]. Studies in 697 B-ALL, BT-12 rhabdoid tumor, and Colo699 NSCLC cell lines [1].

Experimental Protocols for Validating Mer Inhibition

Here are the detailed methodologies for key experiments cited in the data above.

Western Blot for Mer Phosphorylation

This protocol is used to detect the inhibition of MerTK activation (phosphorylation) in cells.

  • Cell Line: 697 B-ALL cells (a human B-cell acute lymphoblastic leukemia line) [2].
  • Inhibitor Treatment: Cells are treated with a concentration gradient of this compound (e.g., 5 - 500 nM) for a set period, typically 1 hour [2].
  • Key Reagents: Primary antibody specific for phosphorylated MerTK. Secondary antibody conjugated to a detectable label (e.g., horseradish peroxidase) [4].
  • Procedure: After treatment, cell lysates are prepared. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with the antibodies to detect levels of total and phosphorylated MerTK. A reduction in phosphorylated MerTK signal indicates successful inhibition [4] [2].
Cell Proliferation and Viability Assay

This protocol measures the anti-proliferative effects of this compound.

  • Cell Lines: MCL lines (Z-138, Mino, JVM-2), BT-12 rhabdoid tumor cells, Colo699 NSCLC cells [4] [1].
  • Procedure:
    • Cells are plated in 96-well plates and treated with this compound or vehicle control for 72 hours [4].
    • Viable cells are quantified using a luminescent assay like the Cell Titer-Glo Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells [4].
  • Data Analysis: The luminescence signal from treated samples is compared to the control to calculate the percentage inhibition or the IC50 value [4].
Colony Formation Assay

This assay evaluates the long-term clonogenic survival of cancer cells after inhibitor treatment.

  • Cell Lines: BT-12 and Colo699 cells [1].
  • Procedure:
    • Cells are suspended in soft agar containing this compound (e.g., ~3 μM for BT-12, ~300 nM for Colo699) or a DMSO vehicle control and plated.
    • The culture medium, with or without the inhibitor, is refreshed 2-3 times per week.
    • Colonies are allowed to grow for 2-3 weeks, then stained and counted [1].
  • Data Analysis: A significant reduction in the number of colonies in the treated group compared to the control indicates inhibition of colony-forming potential [1].
In Vivo Xenograft Model

This protocol tests the efficacy of this compound in a live animal model.

  • Model: MCL-cell-derived xenograft models established in mice [4].
  • Procedure: Mice bearing tumors are treated with this compound. The study monitors parameters such as tumor volume and disease progression over time [4].
  • Outcome: In these models, this compound treatment significantly delayed disease progression compared to the control group [4].

MerTK Signaling and Experimental Workflow

The following diagrams illustrate the role of MerTK in oncogenic signaling and a generalized workflow for experimentally validating an inhibitor like this compound.

G Ligand Gas6/Protein S Ligands MERTK MERTK Receptor Ligand->MERTK Binds Downstream Downward Signaling (PI3K/AKT, MAPK/p38, STAT6) MERTK->Downstream Activates Effects Pro-tumorigenic Effects: - Proliferation - Survival - Invasion - Chemoresistance Downstream->Effects This compound This compound Inhibition Inhibition of MERTK Signaling This compound->Inhibition Potent & Selective Inhibition->MERTK Blocks Outcomes Therapeutic Outcomes: - Apoptosis - Cell Cycle Arrest - Chemosensitization Inhibition->Outcomes

This diagram shows the oncogenic signaling pathway mediated by MerTK. Upon binding to its ligands (e.g., Gas6), MerTK activates downstream survival and proliferation pathways like PI3K/AKT and MAPK. This compound acts as a potent and selective inhibitor that binds to MerTK, blocking these signals and leading to therapeutic effects such as apoptosis and chemosensitization [4] [6].

G Start 1. In Vitro Biochemical Assay A1 Objective: Confirm direct kinase inhibition Start->A1 B1 Method: HTRF kinase assay or MCE A1->B1 C1 Output: IC50 value (1.7 nM for Mer) B1->C1 Step2 2. Cellular Target Engagement C1->Step2 A2 Objective: Verify inhibition in a cellular context Step2->A2 B2 Method: Western Blot for pMerTK (e.g., 1 hr treatment) A2->B2 C2 Output: Cellular IC50 (9.8 nM) B2->C2 Step3 3. Functional Phenotypic Assays C2->Step3 A3 Objective: Assess anti-tumor effects Step3->A3 B3 Method: Proliferation (72 hrs) & Colony Formation (2-3 wks) A3->B3 C3 Output: IC50 & reduced colony count B3->C3 Step4 4. In Vivo Validation C3->Step4 A4 Objective: Evaluate efficacy in a disease model Step4->A4 B4 Method: Xenograft mouse model of cancer A4->B4 C4 Output: Delayed tumor progression B4->C4

This diagram outlines a logical workflow for comprehensively validating a MerTK inhibitor like this compound, progressing from direct biochemical confirmation to in vivo efficacy studies [4] [1] [2].

Interpretation Guide for Researchers

  • Specificity is Key: The high selectivity of this compound for Mer over Axl and Tyro3 (Table 1) is a major advantage. This specificity helps in attributing observed phenotypic effects directly to Mer inhibition, minimizing off-target effects.
  • Cellular Context Matters: Note the difference between the biochemical IC50 (1.7 nM) and the cellular IC50 for phosphorylation (9.8 nM). This is expected due to cell permeability, protein binding, and other cellular factors.
  • Phenotypic Correlations: The data shows a clear link between pathway inhibition (reduced pMer), functional effects (reduced proliferation), and therapeutic outcomes (apoptosis, chemosensitization). A strong validation package should demonstrate this chain of evidence.

References

Comparative Profile: UNC2250 vs. Cabozantinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of both compounds based on available information.

Feature UNC2250 Cabozantinib
Primary Target MerTK (c-Met activity not well-documented in search results) [1] Multi-targeted: MET, VEGFR2, AXL, RET, KIT, FLT-3, others [2] [3]
Mechanism of Action Selective MerTK inhibitor. Blocks Mer-EGFR chimeric protein activity, retarding tumor growth and promoting apoptosis [1]. Broad-spectrum TKI. Reduces angiogenesis, induces tumor cell apoptosis, suppresses invasion/metastasis [3].
Potency (IC50) MerTK: 1.7 nM [1] MET: ~1.4 nM; Other targets also in low nanomolar range [1]
Clinical Status Preclinical tool compound; no clinical trials identified [1] FDA-approved; multiple Phase II/III trials for various cancers (medullary thyroid cancer, RCC, etc.) [4] [3]
Key Differentiators High selectivity for MerTK; used primarily for proof-of-concept and pathway analysis in research [1] Potent anti-angiogenic and anti-proliferative effects; proven overall survival benefit in clinical settings [4] [5] [3]

Experimental Data & Protocols

For researchers aiming to evaluate or benchmark these compounds, here are methodologies relevant to the data cited.

Kinase Inhibition Assays

The half-maximal inhibitory concentration (IC50) values for kinase activity are typically determined using standardized in vitro kinase assays.

  • General Protocol: A purified kinase domain is incubated with the test compound (e.g., this compound or cabozantinib) and ATP. Kinase activity is measured by quantifying the phosphorylation of a substrate, often using time-resolved fluorescence resonance energy transfer (TR-FRET) or similar technologies. A dose-response curve is generated from which the IC50 value is calculated [1].
Cell-Based Proliferation and Apoptosis Assays

Data on compound-induced cytotoxicity and anti-proliferative effects come from cell-based studies.

  • Cell Lines: Experiments are performed on relevant cancer cell lines (e.g., HCT116, HepG2, MDA-MB-231) [1].
  • Viability/Proliferation: Common methods include the CellTiter-Glo Assay, which quantifies ATP levels as a proxy for metabolically active cells. Cells are treated with a range of compound concentrations, and luminescence is measured after a set period (e.g., 72 hours) [6] [1].
  • Apoptosis: Apoptotic cells are detected using assays like Annexin V/propidium iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine externalized on the cell surface during early apoptosis, while PI stains cells with compromised membrane integrity (late apoptosis/necrosis) [1].
Migration Assays

The inhibitory effect on cancer cell invasion and metastasis is often evaluated with migration assays.

  • Protocol (e.g., Wound Healing/Scratch Assay): A confluent monolayer of cells (e.g., HCT116) is scratched to create a "wound." The cells are then treated with the compound, and the rate at which cells migrate to close the wound is monitored and quantified using live-cell imaging over 24-48 hours [1].

Signaling Pathways and Rationale for Targeting

The therapeutic rationale for both compounds lies in inhibiting key receptor tyrosine kinases (RTKs) that drive tumor progression. The following diagram illustrates the primary signaling pathways involved.

G cluster_legend Key Inhibitor Small Molecule Inhibitor Receptor Receptor Tyrosine Kinase Inhibitor->Receptor Inhibits Ligand Ligand (e.g., GAS6, HGF) Ligand->Receptor Binds/Activates Process Cellular Process Receptor->Process Promotes Cabozantinib Cabozantinib MET MET Cabozantinib->MET Inhibits VEGFR2 VEGFR2 Cabozantinib->VEGFR2 Inhibits AXL AXL Cabozantinib->AXL Inhibits RET RET Cabozantinib->RET Inhibits This compound This compound MER MER This compound->MER Inhibits GAS6 GAS6 GAS6->MER Binds GAS6->AXL Binds HGF HGF HGF->MET Binds Survival Survival MER->Survival Promotes ImmuneSupp Immune Suppression MER->ImmuneSupp Promotes Proliferation Proliferation MET->Proliferation Promotes Migration Migration MET->Migration Promotes Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes AXL->Survival Promotes AXL->Migration Promotes RET->Proliferation Promotes

Primary Signaling Pathways of this compound and Cabozantinib

Research Context and Strategic Implications

  • This compound's Role: Serves as a highly selective tool in preclinical research to delineate the specific biological role of MerTK, particularly in processes like efferocytosis (the clearance of apoptotic cells) and its contribution to an immunosuppressive tumor microenvironment [1] [7]. Its value is in pathway validation rather than clinical development.
  • Cabozantinib's Strategy: Employs a multi-targeted "vertical inhibition" strategy. By simultaneously blocking several parallel signaling pathways (like MET and VEGFR2) that tumors use for growth and resistance, it can overcome the redundancy and adaptability of cancer cells, which is a validated therapeutic approach [2] [3].

References

UNC2250 and Alternative MerTK Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of UNC2250 and other common MerTK inhibitors based on the available data.

Inhibitor Name Primary Target(s) Key Characteristics & Experimental Context
This compound MerTK MerTK-selective inhibitor; used in colon cancer models to block immunosuppressive efferocytosis [1].
UNC2025 MerTK, Axl, Tyro3 Pan-TAM family inhibitor; described as a potent, orally available inhibitor with anti-tumor effects [2].
UNC569 MerTK A first-generation MerTK inhibitor; used as a tool compound in early research [2].
MRX-2843 MerTK A clinical-stage inhibitor; developed to overcome the metabolic instability of earlier compounds like UNC2025 [2].
Sitravatinib MerTK, Axl, Tyro3 Multi-targeted inhibitor; in clinical trials for various solid tumors [2].

Experimental Context and Workflows

The studies highlight different experimental uses for this compound, from direct cancer cell targeting to modulating the immune environment.

Workflow 1: this compound in a Cancer Vaccine Model

In one study, this compound was not used to kill cancer cells directly but to block the MerTK receptor on macrophages. This prevented the macrophages from "silencing" the immune system, thereby enhancing the effect of a cancer vaccine made from X-ray-killed tumor cells [1]. The workflow can be summarized as follows:

G cluster_vaccine Cancer Vaccine (FDT) Introduction cluster_immune_block Immune Suppression Blockade cluster_immune_activation Enhanced Immune Activation FDT Frozen Dying Tumor Cell (FDT) Vaccine PS Phosphatidylserine (PS) on FDT Vaccine FDT->PS This compound This compound (MerTK Inhibitor) Macrophage Macrophage with MerTK Receptor This compound->Macrophage Blocks MerTK DC Dendritic Cell Maturation Macrophage->DC Promotes M1 M1-like Macrophage Repolarization Macrophage->M1 Promotes PS->Macrophage Binds MerTK TCell T-cell & B-cell Activation and Infiltration DC->TCell M1->TCell

Workflow 2: Direct Anti-Cancer Activity

In other studies, this compound was used to directly inhibit MerTK on cancer cells, such as in Mantle Cell Lymphoma (MCL) and drug-resistant Chronic Myeloid Leukemia (CML). The proposed mechanism involves:

G cluster_pathways Inhibited Downstream Pathways cluster_effects Observed Cellular Outcomes This compound This compound MerTK MerTK Receptor (on cancer cell) This compound->MerTK Inhibits AKT AKT Pathway MerTK->AKT Activation p38 p38 Pathway MerTK->p38 Activation STAT6 STAT6 Pathway MerTK->STAT6 Activation Prolif Reduced Proliferation AKT->Prolif Apoptosis Increased Apoptosis AKT->Apoptosis ChemoSense Enhanced Chemosensitivity AKT->ChemoSense p38->Prolif p38->Apoptosis p38->ChemoSense STAT6->Prolif STAT6->Apoptosis STAT6->ChemoSense

Key Experimental Protocols

To help you contextualize the findings, here are summaries of the key methodologies used in the cited research:

  • Cell Viability/Proliferation Assay (MTT or Cell Titer-Glo): Cells were plated in 96-well plates and treated with increasing concentrations of this compound (or other inhibitors) for 72 hours. Viability was measured using luminescent signals, and inhibition rates were calculated [3] [4].
  • Apoptosis Analysis: After treatment with this compound, cell lysates were analyzed by Western Blot for increased expression of pro-apoptotic markers like Bax and cleaved caspase-3, and decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL [3].
  • Western Blot for Signaling Pathways: To confirm target engagement and downstream effects, cells were treated with this compound, and their lysates were analyzed. This showed decreased phosphorylation of MerTK and its downstream effectors, such as AKT and p38 [3].
  • Invasion and Migration Assays (Transwell): Cells were placed in the upper chamber of a transwell system, with a serum gradient as a chemoattractant in the lower chamber. The number of cells that migrated or invaded through a membrane after 24 hours was quantified to assess metastatic potential [3].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

440.28997441 g/mol

Monoisotopic Mass

440.28997441 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Zhang W, Zhang D, Stashko MA, Deryckere D, Hunter D, Kireev D, Miley MJ, Cummings C, Lee M, Norris-Drouin J, Stewart WM, Sather S, Zhou Y, Kirkpatrick G,  Machius M, Janzen WP, Earp HS, Graham DK, Frye SV, Wang X. Pseudo-Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors. J Med Chem. 2013 Nov 20. 56(23): 9683–9692. PubMed PMID: 24195762.

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